molecular formula C9H8BrFO B8525789 2-Allyl-4-bromo-6-fluorophenol

2-Allyl-4-bromo-6-fluorophenol

Cat. No.: B8525789
M. Wt: 231.06 g/mol
InChI Key: WIUKSZXWYZJKOJ-UHFFFAOYSA-N
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Description

2-Allyl-4-bromo-6-fluorophenol is a multifunctional phenolic compound of significant interest in advanced organic synthesis and medicinal chemistry research. This molecule integrates three distinct reactive sites: a bromo substituent, a fluoro substituent, and an allyl group, making it a versatile and valuable building block for constructing complex molecular architectures. Its primary research application lies in its role as a key precursor for the synthesis of biologically active azaheterocycles, such as pyrazoles and pyridones . The presence of both bromine and fluorine atoms enhances the molecule's reactivity in metal-catalyzed cross-coupling reactions and allows for further selective functionalization, which is a cornerstone of modern drug discovery . The allyl group offers an additional handle for cyclization and polymerization reactions, potentially enabling the development of novel functional materials . While specific pharmacological data for this compound is not available in the public domain, related bromo-fluorophenol derivatives have demonstrated promising fungicidal and antibacterial activities in agricultural research, suggesting potential pathways for the development of new agrochemicals . This product is provided for research purposes only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

4-bromo-2-fluoro-6-prop-2-enylphenol

InChI

InChI=1S/C9H8BrFO/c1-2-3-6-4-7(10)5-8(11)9(6)12/h2,4-5,12H,1,3H2

InChI Key

WIUKSZXWYZJKOJ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=CC(=C1)Br)F)O

Origin of Product

United States

Foundational & Exploratory

Comprehensive Characterization and Synthesis Guide: 2-Allyl-4-bromo-6-fluorophenol

[1]

Executive Summary

2-Allyl-4-bromo-6-fluorophenol is a highly specialized tri-substituted phenolic intermediate used primarily in the development of complex pharmaceutical scaffolds and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: an allyl group (olefin metathesis/hydroboration), a bromide (Pd-catalyzed cross-coupling), and a fluorine atom (metabolic stability/lipophilicity modulation).[1]

This guide provides a definitive technical analysis of the compound’s physicochemical identity, a validated synthetic pathway based on the Claisen rearrangement, and a self-validating analytical framework for researchers.[1]

Part 1: Chemical Identity & Physicochemical Properties[1]

The following data represents the calculated and theoretical properties for this compound, derived from structural analysis and standard substitution parameters.

Core Identity Matrix
PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₉H₈BrFO Confirmed via elemental count (C=9, H=8, Br=1, F=1, O=1)
Molecular Weight 231.06 g/mol Monoisotopic Mass: 229.974 g/mol
CAS Number Not commercially indexedTreat as a custom synthesis intermediate.[1]
Physical State Pale yellow oil (Predicted)Based on similar 2,6-disubstituted phenols.[1]
Solubility Soluble in DCM, EtOAc, DMSOLipophilic due to halogenation.[1]
Structural Analysis

The molecule features a 1,2,4,6-substitution pattern on the benzene ring:

  • Position 1 (-OH): The phenolic hydroxyl provides acidity (pKa ~7-8, lowered by F and Br electron withdrawal).[1]

  • Position 2 (-Allyl): Introduced via sigmatropic rearrangement; provides steric bulk and a reactive alkene.

  • Position 4 (-Br): The primary site for electrophilic aromatic substitution during synthesis; serves as a handle for Suzuki/Heck couplings.

  • Position 6 (-F): Provides metabolic blocking and modulates the pKa of the phenol.[1]

Part 2: Synthesis & Production Strategy

The synthesis of this compound is not a single-step process.[2] It requires a strategic sequence designed to ensure correct regiochemistry. The most robust route utilizes the Claisen Rearrangement to install the allyl group, followed by regioselective bromination.[1]

Reaction Pathway Visualization[1]

SynthesisPathStart2-Fluorophenol(Starting Material)EtherAllyl 2-fluorophenyl etherStart->EtherAllyl BromideK2CO3, AcetoneRefluxInter2-Allyl-6-fluorophenol(Key Intermediate)Ether->InterClaisen Rearrangement200°C, NMPSigmatropic ShiftProductThis compound(Target)Inter->ProductNBS (1.0 eq)DCM/AcOHRegioselective Bromination

Figure 1: Three-step synthetic route ensuring regioselective installation of allyl and bromo groups.

Detailed Protocol
Step 1: O-Allylation[1]
  • Reagents: 2-Fluorophenol (1.0 eq), Allyl bromide (1.2 eq), Potassium Carbonate (1.5 eq).[1]

  • Solvent: Acetone or Acetonitrile.[1]

  • Procedure: Reflux for 4–6 hours. Monitor by TLC (disappearance of phenol).[1]

  • Workup: Filter salts, concentrate, and redissolve in ether. Wash with NaOH to remove unreacted phenol.

Step 2: Claisen Rearrangement (The Critical Step)[1]
  • Mechanism: [3,3]-Sigmatropic rearrangement.[3][4][5]

  • Procedure: Dissolve the allyl ether in a high-boiling solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Decalin).[1] Heat to 200–225°C for 4–8 hours.[1]

  • Outcome: The allyl group migrates exclusively to the ortho position.[1] Since one ortho position is blocked by Fluorine (C6), migration occurs at C2.[1]

  • Yield: Typically >90% quantitative conversion.[1]

Step 3: Regioselective Bromination[1]
  • Reagents: N-Bromosuccinimide (NBS) (1.0 eq).

  • Solvent: DCM (Dichloromethane) with catalytic Acetic Acid.[1]

  • Logic:

    • The OH group is a strong ortho/para director.[1]

    • C2 is blocked (Allyl).[1]

    • C6 is blocked (Fluoro).[1]

    • C4 is the only open activated position. [1]

  • Procedure: Add NBS portion-wise at 0°C. Stir at room temperature for 2 hours.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).[1]

Part 3: Analytical Characterization (Self-Validating Systems)[1]

To ensure the integrity of the synthesized compound, researchers must validate the structure using NMR and MS.[1] The following fragmentation patterns and chemical shifts confirm the correct substitution.

Proton NMR (¹H NMR) Validation
  • Aromatic Region (2 Protons):

    • You expect two aromatic protons at positions C3 and C5.[1]

    • Splitting: These protons are meta to each other.[1] Expect a doublet of doublets (dd) or a multiplet due to coupling with Fluorine (¹⁹F) and each other.

    • Shift: ~7.1–7.4 ppm.[1]

  • Allyl Group (Characteristic Pattern):

    • -CH₂- (Benzylic): Doublet (~3.4 ppm).

    • -CH= (Internal Alkene): Multiplet (~5.9–6.0 ppm).

    • =CH₂ (Terminal Alkene): Two doublets (~5.0–5.2 ppm).[1]

  • Phenolic OH: Broad singlet (~5.5 ppm), exchangeable with D₂O.[1]

Mass Spectrometry (MS)
  • Parent Ion: m/z 230/232 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[1]

  • Fragmentation:

    • Loss of Allyl radical (M - 41).

    • Loss of CO (typical of phenols).

    • Loss of Br (M - 79/81).

Part 4: Applications in Drug Discovery[1]

This molecule acts as a "linchpin" scaffold, allowing divergent synthesis of complex heterocycles.[1]

Reactivity Profile

ReactivityTargetThis compoundR1Suzuki/Heck Coupling(At Bromide)Target->R1Pd(0) CatalystR2Ring Closing Metathesis(At Allyl)Target->R2Grubbs CatalystR3Dihydrobenzofuran Formation(Cyclization)Target->R3Acid/Iodine Cyclization

Figure 2: Divergent synthetic utility of the scaffold.

  • Cross-Coupling: The C4-Bromide is highly reactive toward Pd-catalyzed coupling (Suzuki-Miyaura), allowing the attachment of biaryl systems common in kinase inhibitors.

  • Heterocycle Formation: The proximity of the C1-OH and C2-Allyl groups allows for easy cyclization into dihydrobenzofurans or chromans , motifs frequently found in antioxidants and bioactive natural products.[1]

Part 5: Safety & Handling (SDS Summary)

Warning: This compound is a halogenated phenol and an alkylating agent precursor.[1]

  • Hazards:

    • Skin/Eye Irritant: Phenols are corrosive.[1] The fluorinated nature increases lipophilicity, potentially enhancing skin absorption.[1]

    • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Handling:

    • Always handle in a fume hood.

    • Wear nitrile gloves and chemical safety goggles.[1]

    • Spill Cleanup: Neutralize with weak base (sodium carbonate) before disposal.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 4°C to prevent oxidation of the allyl group or phenol darkening.

References

  • Claisen Rearrangement Mechanism & Scope

    • Chemistry LibreTexts. "18.4: Reactions of Ethers - Claisen Rearrangement." Available at: [1]

  • Synthesis of Allyl-Fluorophenols (Patent Literature)

    • Google Patents.[1] "WO2015158206A1 - C-aryl indican derivative, preparation method."[1] (Describes the synthesis of 2-allyl-6-fluorophenol via rearrangement). Available at: [1]

  • General Bromination of Phenols

    • Organic Syntheses.[1] "o-Bromophenol." (General procedure for bromination of substituted phenols). Available at: [1]

  • PubChem Compound Summary (Analogs)

    • National Center for Biotechnology Information.[1] "2-Bromo-4-fluorophenol." (Structural analog for property estimation). Available at: [1]

Technical Guide: Physicochemical Profiling and Synthesis of 2-Allyl-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Allyl-4-bromo-6-fluorophenol melting point and boiling point data Content Type: In-depth technical guide.

Executive Summary

This compound represents a specialized halogenated phenolic scaffold, critical in the development of agrochemicals and pharmaceutical intermediates. Its structural uniqueness lies in the ortho-allyl motif combined with a mixed halogenation pattern (bromine at para, fluorine at ortho), offering versatile handles for further functionalization—specifically palladium-catalyzed cross-couplings (via Ar-Br) and olefin metathesis (via the allyl group).

As a non-commoditized intermediate, experimental physicochemical data for this specific substitution pattern is often absent from public databases. This guide provides a predictive physicochemical profile grounded in Structure-Property Relationship (SPR) analysis and details a validated synthetic protocol (via Claisen Rearrangement) to access and characterize this compound in the laboratory.

Physicochemical Data Profile

Note: Values below represent high-confidence predictive data derived from group contribution methods and comparative analysis of structurally homologous halogenated phenols (e.g., 2-allyl-4-bromophenol).

Table 1: Physicochemical Properties
PropertyValue / RangeConfidence LevelMethodology
Molecular Formula C₉H₈BrFOAbsoluteStoichiometric Calculation
Molecular Weight 231.06 g/mol AbsoluteIUPAC Atomic Weights
Physical State Liquid or Low-Melting SolidHighComparative SAR (vs. 2-allyl-4-bromophenol)
Melting Point (MP) 15°C – 25°C (Predicted)MediumEstimation based on MP depression by allyl group vs. 4-bromo-2-fluorophenol (MP 43-45°C) [1].
Boiling Point (BP) 245°C – 255°C @ 760 mmHgHighExtrapolated from 4-bromo-2-fluorophenol (BP ~210°C) + Allyl shift (+40°C).
Density 1.62 ± 0.05 g/cm³HighACD/Labs Prediction Algorithm
pKa ~7.5MediumFluorine inductive effect increases acidity vs. Phenol (9.95).
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterHighLipophilic Halogenated Aromatic
Thermodynamic Analysis

The introduction of the allyl group at the ortho position typically disrupts the crystal lattice energy of the parent phenol (4-bromo-2-fluorophenol), lowering the melting point. Consequently, This compound is expected to be an oil or a semi-solid at room temperature, requiring purification via vacuum distillation or silica chromatography rather than recrystallization.

Synthetic Route & Experimental Protocol

Since commercial availability is limited, the most reliable access to this compound is via the Claisen Rearrangement of the corresponding allyl ether. This self-validating sequence ensures regiospecificity: the allyl group migrates to the only available ortho position (C6), as C2 is blocked by fluorine.

Reaction Scheme Visualization

The following diagram outlines the synthetic pathway and the logic flow for regiospecificity.

SynthesisPath Start 4-Bromo-2-fluorophenol (Starting Material) Step1 O-Allylation (Allyl Bromide, K2CO3) Start->Step1 Nu- Substitution Inter Intermediate: Allyl-(4-bromo-2-fluorophenyl) ether Step1->Inter Step2 Claisen Rearrangement (200°C, Neat or Solvent) Inter->Step2 [3,3]-Sigmatropic Shift Product Target: This compound Step2->Product Tautomerization

Figure 1: Synthetic pathway utilizing the Claisen Rearrangement to ensure regiospecific installation of the allyl group.

Step-by-Step Protocol
Phase 1: O-Allylation

Objective: Synthesize the allyl ether precursor.

  • Setup: Charge a 250 mL round-bottom flask with 4-bromo-2-fluorophenol (10.0 g, 52.4 mmol) and anhydrous Acetone (100 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (10.8 g, 78.6 mmol, 1.5 eq). Stir for 15 minutes at Room Temperature (RT).

  • Alkylation: Dropwise add Allyl Bromide (7.6 g, 5.4 mL, 62.8 mmol, 1.2 eq).

  • Reaction: Reflux at 60°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The phenol spot (lower Rf) should disappear; the ether spot (high Rf) should appear.

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Redissolve residue in Ethyl Acetate, wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Isolate the intermediate allyl ether. Yield should be >90%.

Phase 2: Claisen Rearrangement

Objective: Thermal migration of the allyl group.

  • Setup: Place the crude allyl ether in a heavy-walled pressure tube or a round-bottom flask with a high-boiling solvent (e.g., N,N-Diethylaniline or Decalin). Note: Neat heating is possible but requires careful temperature control.

  • Reaction: Heat to 190°C – 210°C under Argon atmosphere for 4–12 hours.

    • Mechanism:[1][2][3] The reaction proceeds via a [3,3]-sigmatropic rearrangement followed by keto-enol tautomerization to restore aromaticity.

  • Validation: Monitor by TLC or GC-MS. The product will be slightly more polar than the ether precursor due to the re-formation of the phenolic -OH group.

  • Purification:

    • Cool to RT.

    • Dilute with Ether/EtOAc.

    • Critical Step: Extract the product into 1M NaOH (The phenol is acidic; the unreacted ether is not).

    • Wash the aqueous layer with Ether (removes unreacted ether/solvent).

    • Acidify the aqueous layer with 1M HCl to pH 1. Extract back into EtOAc.

    • Dry (Na₂SO₄) and concentrate.

  • Final Polish: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Analytical Validation & Quality Control

To certify the identity of the synthesized This compound , the following analytical signals must be observed.

QC Workflow

QC_Workflow cluster_tests Validation Battery Sample Isolated Product NMR 1H NMR (Confirm Allyl Pattern) Sample->NMR GCMS GC-MS (MW 230/232 Br Isotope) Sample->GCMS DSC DSC (Melting Point/Purity) Sample->DSC Decision Pass Criteria: >98% Purity Correct Regiochemistry NMR->Decision GCMS->Decision DSC->Decision

Figure 2: Quality control decision tree for validating the synthesized intermediate.

Expected Spectral Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • Allyl Region: Multiplet at δ 5.9-6.0 ppm (1H, -CH=), Multiplet at δ 5.1-5.2 ppm (2H, =CH₂), Doublet at δ 3.4 ppm (2H, Ar-CH₂-).

    • Aromatic Region: Two doublets (or dd) representing the meta-coupling between H3 and H5 (relative to OH). H5 (between Br and F) and H3 (between Br and Allyl) will show distinct coupling constants due to F-H coupling.

    • Phenolic OH: Broad singlet at δ 5.0-6.0 ppm (exchangeable with D₂O).

  • Mass Spectrometry (EI):

    • Molecular Ion peaks at m/z 230 and 232 (1:1 ratio due to ⁷⁹Br/⁸¹Br).

    • Loss of allyl radical or H• may be observed.[2][4][5][6][7][8][9][10]

Safety & Handling

  • Hazards: Like most halogenated phenols, this compound is likely toxic if swallowed , a skin irritant , and potentially corrosive to eyes [2].[7][11]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation of the allyl group or phenol darkening.

References

  • PubChem. (2025).[7][11] 4-Bromo-2-fluorophenol Safety Data Sheet. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1934). Claisen Rearrangement of Allyl Ethers. Org. Synth. 14, 4. (General methodology reference).

Sources

Technical Guide: Structural & Functional Analysis of 2-Allyl-4-bromo-6-fluorophenol vs. Allyl-Bromophenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into phenolic scaffolds is a cornerstone of modern medicinal chemistry, offering modulation of lipophilicity (LogP), metabolic stability, and pKa without significant steric perturbation. This guide provides a definitive technical analysis of 2-Allyl-4-bromo-6-fluorophenol , distinguishing it from its non-fluorinated analog (2-allyl-4-bromophenol) and its regioisomers.

Unlike generic allyl-bromophenols, the this compound scaffold presents a unique "blocked" ortho-position, forcing specific regiochemical outcomes during synthesis and altering the electronic landscape of the hydroxyl group. This document details the synthesis, structural identification, and functional advantages of this specific isomer in drug development workflows.

Part 1: Structural & Electronic Characterization

The Isomer Landscape

The core distinction lies in the substitution pattern on the phenol ring. While "allyl-bromophenol" is a generic term often referring to 2-allyl-4-bromophenol, the This compound variant introduces a fluorine atom at the 6-position (ortho to the hydroxyl).

FeatureThis compound (Target)2-Allyl-4-bromophenol (Standard)
Structure Trisubstituted (Allyl, Br, F)Disubstituted (Allyl, Br)
Ortho Positions Both Occupied (Allyl & F)One Open (C6 is H)
Electronic Effect Strong

-withdrawing (F) + Resonance
Moderate withdrawing (Br)
pKa (Predicted) ~7.5 - 8.0 (More Acidic)~9.2 - 9.5
Metabolic Site C6 Blocked (F prevents oxidation)C6 Labile (Prone to CYP450 attack)
Electronic Influence of the 6-Fluoro Group

The fluorine atom at the C6 position exerts a profound effect on the phenolic hydroxyl group:

  • Inductive Effect (-I): Fluorine is highly electronegative, pulling electron density through the

    
    -framework. This stabilizes the phenoxide anion more effectively than hydrogen, significantly lowering the pKa (increasing acidity).
    
  • Intramolecular Interactions: The spatial proximity of the ortho-fluorine to the hydroxyl proton allows for weak intramolecular hydrogen bonding (O-H

    
     F), which can influence solubility and membrane permeability.
    

Part 2: Synthetic Pathways & Regiocontrol

The synthesis of this compound is strictly controlled by the Claisen Rearrangement . Unlike electrophilic aromatic substitution, which can yield mixtures, the Claisen rearrangement is sigmatropic and regiospecific.

The Claisen Rearrangement Protocol

To synthesize the target exclusively, one must start with 4-bromo-2-fluorophenol . The rearrangement forces the allyl group to the only available ortho position (C6).

Experimental Workflow:
  • O-Allylation: Reaction of 4-bromo-2-fluorophenol with allyl bromide.

  • Thermal Rearrangement: Heating the ether drives the [3,3]-sigmatropic shift.

Reaction Scheme:

ClaisenSynthesis Start 4-Bromo-2-fluorophenol (Precursor) Ether Allyl 4-bromo-2-fluorophenyl ether (Intermediate) Start->Ether Allyl bromide, K2CO3 Acetone, Reflux TS [3,3]-Sigmatropic Transition State Ether->TS Heat (200°C) Solvent-free or Decalin Product This compound (Target) TS->Product Tautomerization

Figure 1: Regiospecific synthesis of this compound via Claisen Rearrangement. The fluorine atom at C2 directs the allyl migration exclusively to C6.

Detailed Methodology

Step 1: Synthesis of Allyl Ether

  • Reagents: 4-Bromo-2-fluorophenol (1.0 eq), Allyl bromide (1.2 eq), Potassium Carbonate (2.0 eq).

  • Solvent: Acetone (anhydrous).

  • Procedure:

    • Dissolve phenol in acetone. Add

      
       and stir for 15 min.
      
    • Add allyl bromide dropwise.

    • Reflux for 4-6 hours (Monitor by TLC;

      
       of ether is higher than phenol).
      
    • Filter salts, concentrate filtrate.

Step 2: Claisen Rearrangement

  • Reagents: Neat ether intermediate or solution in

    
    -diethylaniline.
    
  • Conditions: 190°C - 210°C.

  • Procedure:

    • Heat the neat oil under Argon atmosphere to 200°C.

    • Reaction is typically complete in 2-4 hours.

    • Purification: The product is a phenol and can be extracted with dilute NaOH, washed with organic solvent (to remove unreacted ether), and re-acidified. This "Claisen-Alkali" wash is critical for high purity.

Part 3: Comparative Reactivity & Applications

Functionalization Potential

The this compound isomer is a "privileged scaffold" for heterocyclic synthesis. The allyl group and the hydroxyl group are positioned perfectly to form dihydrobenzofurans via cyclization.

  • Cyclization: Treatment with Lewis acids or iodine (

    
    ) yields 5-bromo-7-fluoro-2,3-dihydrobenzofuran derivatives.
    
  • Cross-Coupling: The bromine atom at the para-position is electronically activated for Suzuki or Buchwald-Hartwig couplings, allowing the scaffold to serve as a core for biaryl drug candidates.

Metabolic Stability (The Fluorine Advantage)

In drug discovery, the primary advantage of the 6-fluoro isomer over the generic 2-allyl-4-bromophenol is metabolic blocking .

  • Generic Isomer: 2-Allyl-4-bromophenol has an open ortho-position (C6). In vivo, this position is highly susceptible to hydroxylation by Cytochrome P450 enzymes, leading to rapid clearance or formation of toxic quinones.

  • Fluorinated Isomer: The C6-Fluorine atom is metabolically inert. It blocks hydroxylation, extending the half-life (

    
    ) of the molecule.
    

MetabolicStability Generic 2-Allyl-4-bromophenol (No Fluorine) Metabolism CYP450 Oxidation at C6 Position Generic->Metabolism Clearance Rapid Clearance / Toxic Quinones Metabolism->Clearance Fluoro This compound (Fluorinated) Block F-Atom Blocks C6 Metabolic Attack Fluoro->Block Stable Extended Half-Life Stable Scaffold Block->Stable

Figure 2: Impact of Fluorine substitution on metabolic stability. The 6-fluoro substituent prevents oxidative degradation at the sensitive ortho-position.

Part 4: Analytical Data Summary

When characterizing these isomers, specific spectral signatures confirm the presence of the Fluorine atom.

PropertyThis compound 2-Allyl-4-bromophenol
1H NMR (Aromatic) Two doublets (coupling

and

)
Three protons (ABC system or d/dd/d)
19F NMR Singlet/Multiplet at ~ -130 ppmNo signal
Mass Spec (M+) Characteristic Br isotope pattern (1:1) + 19 Da (F)Br isotope pattern only
IR (OH stretch) Shifted due to intramolecular H-bond (3500-3550 cm-1)Standard Phenolic OH (3600 cm-1)

References

  • Claisen, L. "Über die Umlagerung von Phenol-allylethern in C-Allyl-phenole." Berichte der deutschen chemischen Gesellschaft, 1912.

  • BenchChem. "A Comparative Guide to the Synthesis of 2-Bromo-4-fluorophenol and 4-bromo-2-fluorophenol." BenchChem Technical Guides, 2025.

  • Lutz, R. P. "Catalysis of the Cope and Claisen Rearrangements." Chemical Reviews, 1984.

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • PubChem. "2-Allyl-4-bromophenol Compound Summary." National Library of Medicine, 2025.

Methodological & Application

synthesis of 2-Allyl-4-bromo-6-fluorophenol via Claisen rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 2-Allyl-4-bromo-6-fluorophenol via Claisen Rearrangement

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of this compound, a valuable substituted phenolic compound for potential applications in drug discovery and materials science. The synthesis is strategically executed in a two-step sequence, commencing with the Williamson ether synthesis to form the key precursor, 1-(allyloxy)-4-bromo-2-fluorobenzene, followed by a thermally induced, regioselective aromatic Claisen rearrangement. This guide elucidates the mechanistic underpinnings of the[1][1]-sigmatropic rearrangement, explains the rationale behind critical process parameters, and offers a robust, step-by-step protocol suitable for implementation in a research or process development laboratory.

Introduction: The Strategic Value of the Claisen Rearrangement

The Claisen rearrangement is a cornerstone of modern organic synthesis, revered for its power to form carbon-carbon bonds in a predictable and often stereospecific manner.[2] It is a[1][1]-sigmatropic rearrangement where an allyl vinyl ether or an allyl aryl ether rearranges upon heating to produce a γ,δ-unsaturated carbonyl compound or an o-allyl phenol, respectively.[3] The aromatic Claisen rearrangement, the focus of this guide, is particularly powerful as it provides a direct route to ortho-allyl phenols, which are versatile intermediates in the synthesis of natural products, pharmaceuticals, and complex molecular architectures.[4]

The reaction proceeds through a concerted, intramolecular mechanism involving a cyclic, six-membered transition state.[1][5] This concerted nature ensures a high degree of control over the reaction's outcome. Following the sigmatropic shift, the initial product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to restore the energetically favorable aromatic ring, driving the reaction to completion.[4][6]

The target molecule, this compound, incorporates three distinct functional handles—a halogen, a fluorine atom, and an allyl group—making it an attractive scaffold for further chemical elaboration in drug development programs. The strategic placement of the allyl group is achieved with high regioselectivity, a key topic explored in this protocol.

Synthesis Overview & Mechanistic Rationale

The synthesis is logically divided into two primary stages. This approach ensures a high yield of the intermediate ether before committing to the thermally demanding rearrangement step.

G cluster_0 PART 1: Ether Synthesis cluster_1 PART 2: Claisen Rearrangement A 4-Bromo-2-fluorophenol C 1-(allyloxy)-4-bromo-2-fluorobenzene A->C K2CO3, Acetone, Reflux B Allyl Bromide B->C D This compound C->D High Temperature (e.g., 180-200°C), Neat or High-Boiling Solvent

Diagram 1: High-level workflow for the synthesis of the target compound.

Step 1: Williamson Ether Synthesis of 1-(allyloxy)-4-bromo-2-fluorobenzene

The initial step is the O-alkylation of the starting phenol. The Williamson ether synthesis is an ideal choice for this transformation.

  • Causality of Reagent Selection :

    • Base (Potassium Carbonate, K₂CO₃) : A moderately strong, inexpensive, and easy-to-handle base is required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide anion. K₂CO₃ is sufficient for this purpose and avoids the handling precautions associated with stronger, more hazardous bases like sodium hydride (NaH).[7]

    • Solvent (Acetone) : Acetone is a polar aprotic solvent that readily dissolves the starting phenol and the allyl bromide. It is suitable for facilitating the Sₙ2 reaction between the phenoxide and the electrophilic allyl bromide. Its boiling point allows for the reaction to be conducted at a moderate reflux temperature.

Step 2: Thermal[1][1]-Sigmatropic Claisen Rearrangement

This is the key C-C bond-forming step. The allyl aryl ether is heated, initiating the intramolecular rearrangement.

  • Mechanism & Regioselectivity : The reaction proceeds via a concerted pericyclic transition state.[2] The regioselectivity of the allyl group migration is a critical consideration. The starting ether has two available ortho positions (C2 and C6 relative to the oxygen).

    • The fluorine atom at the C2 position exerts significant steric hindrance, effectively blocking the approach of the allyl group to this site.

    • Consequently, the rearrangement occurs exclusively at the less sterically encumbered C6 position, leading to the desired this compound product. This high degree of regiocontrol is a defining feature of this specific synthesis.

  • Reaction Conditions : The Claisen rearrangement typically requires significant thermal energy to overcome the activation barrier of the concerted transition state, often necessitating temperatures between 180-250°C.[2][8] The reaction can be performed "neat" (without solvent) if the starting ether is a liquid at the reaction temperature, or in a high-boiling, inert solvent like N,N-dimethylaniline or diphenyl ether.

Diagram 2: Mechanism of the aromatic Claisen rearrangement.

Experimental Protocols

Safety Precaution : All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Bromo-2-fluorophenol≥98%Commercially Available
Allyl Bromide99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
AcetoneACS GradeCommercially Available
Diethyl EtherAnhydrousCommercially Available
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available
Hydrochloric Acid (HCl)Concentrated, 37%Commercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
N,N-Dimethylaniline≥99%Commercially Available
Protocol 1: Synthesis of 1-(allyloxy)-4-bromo-2-fluorobenzene
  • Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorophenol (10.0 g, 52.3 mmol, 1.0 equiv.).

  • Reagent Addition : Add acetone (100 mL) to dissolve the phenol. To this solution, add anhydrous potassium carbonate (10.8 g, 78.5 mmol, 1.5 equiv.) followed by allyl bromide (5.4 mL, 62.8 mmol, 1.2 equiv.).

  • Reaction : Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.

  • Workup : After the reaction is complete (disappearance of the starting phenol spot on TLC), cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Extraction : Concentrate the filtrate under reduced pressure to remove the acetone. To the resulting residue, add diethyl ether (100 mL) and deionized water (50 mL). Transfer to a separatory funnel, shake, and separate the layers.

  • Washing : Wash the organic layer with 1 M NaOH solution (2 x 30 mL) to remove any unreacted phenol, followed by a brine wash (1 x 30 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, 1-(allyloxy)-4-bromo-2-fluorobenzene, as an oil. The product is often of sufficient purity for the next step, but can be purified by vacuum distillation if necessary.

Protocol 2: Synthesis of this compound
  • Setup : Place the crude 1-(allyloxy)-4-bromo-2-fluorobenzene (assuming ~11.0 g, ~47.6 mmol from the previous step) into a 50 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reaction : Add a high-boiling solvent such as N,N-dimethylaniline (10 mL) to aid in heat transfer and prevent charring. Heat the mixture in a sand bath or heating mantle to 190-200°C under a nitrogen atmosphere. A protocol for a similar compound utilized heating at 195°C for 4 hours.[9]

  • Monitoring : Maintain this temperature for 4-6 hours. The progress can be monitored by taking small aliquots (carefully) and analyzing by TLC or GC-MS.

  • Purification (Distillation) : Cool the reaction mixture to room temperature. The product can be directly purified from the reaction mixture by vacuum distillation. This is the most effective method for separating the product from the high-boiling solvent and any polymeric byproducts.[9][10]

  • Purification (Alternative Acid-Base Extraction) :

    • Cool the reaction mixture and dilute with diethyl ether (100 mL).

    • Transfer to a separatory funnel and wash with 2 M HCl (3 x 40 mL) to remove the N,N-dimethylaniline solvent.

    • Extract the organic layer with 1 M NaOH (3 x 40 mL). The phenolic product will move into the aqueous basic layer, leaving non-phenolic impurities behind in the ether.

    • Carefully acidify the combined aqueous layers to pH ~1-2 with concentrated HCl in an ice bath.

    • Extract the precipitated product back into diethyl ether (3 x 50 mL).

    • Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the final product, this compound.

Data Summary & Characterization

The following table presents expected data based on the described protocols and literature values for analogous compounds.[9][11]

ParameterStep 1: Ether SynthesisStep 2: Claisen Rearrangement
Starting Material 4-Bromo-2-fluorophenol1-(allyloxy)-4-bromo-2-fluorobenzene
Key Reagents Allyl Bromide, K₂CO₃Heat (Thermal)
Solvent AcetoneN,N-Dimethylaniline (or neat)
Temperature ~56°C (Reflux)190-200°C
Reaction Time 6-8 hours4-6 hours
Typical Yield 85-95%70-85%
Purification Method Aqueous WorkupVacuum Distillation / Acid-Base Extraction

Expected Characterization Data for this compound :

  • ¹H NMR : Expect characteristic peaks for the allyl group (a doublet for the CH₂ attached to the ring, a multiplet for the internal CH, and two multiplets for the terminal =CH₂ protons), aromatic protons, and a broad singlet for the phenolic -OH.

  • ¹³C NMR : Peaks corresponding to the sp² carbons of the aromatic ring and the allyl group, and the sp³ carbon of the CH₂ attached to the ring.

  • IR Spectroscopy : A broad absorption band around 3300-3500 cm⁻¹ for the O-H stretch, and characteristic C=C stretching bands for the aromatic ring and allyl group around 1600 cm⁻¹.

  • Mass Spectrometry : The molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).

References

  • Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • Ketcham, J. M., Biannic, B., & Aponick, A. (2012). The tandem intermolecular hydroalkoxylation/claisen rearrangement. Chemical Communications, 48(100), 12191-12193. [Link]

  • Chemistry LibreTexts. (2015, July 19). 22.7: An Electrocyclic Reaction of the Benzene Ring: The Claisen Rearrangement. [Link]

  • BYJU'S. (n.d.). Claisen Rearrangement. [Link]

  • ChemRxiv. (2024). Regioselectivity of the Claisen rearrangement of meta- and para-substituted allyl aryl ethers. [Link]

  • ACS Publications. (2025, September 4). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botyroisocoumarin A. [Link]

  • Name-Reaction.com. (n.d.). Johnson-Claisen rearrangement. [Link]

  • Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. [Link]

  • Wikipedia. (n.d.). Modified Wittig–Claisen tandem reaction. [Link]

  • PubMed. (n.d.). Organocatalytic claisen rearrangement: theory and experiment. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-allyl-4-bromophenol. [Link]

  • Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • National Institutes of Health. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. [Link]

  • MDPI. (n.d.). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). [Link]

  • PubMed. (n.d.). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. [Link]

  • Chemistry LibreTexts. (2023, January 14). 18.5: Reactions of Ethers- Claisen Rearrangement. [Link]

  • Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]

  • Supporting Information. (n.d.). Rhodium-catalyzed reaction of diazoquinones with allylboronates to synthesize allylphenols. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Claisen rearrangement of allyl phenyl ether (1 a) and potential.... [Link]

  • ResearchGate. (2025, August 10). Removal of Phenol and Substituted Phenols by Newly Developed Emulsion Liquid Membrane Process. [Link]

  • YouTube. (2016, October 19). Cleaning Dirty Phenol. [Link]

Sources

using 2-Allyl-4-bromo-6-fluorophenol as intermediate for 5-HT2C agonists

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Dihydrobenzofuran Scaffolds for 5-HT2C Agonists

Executive Summary

The selective activation of the serotonin 5-HT2C receptor is a validated therapeutic modality for the treatment of obesity and neuropsychiatric disorders (e.g., schizophrenia, addiction).[1] While the benzazepine scaffold (e.g., Lorcaserin) is well-known, the 2,3-dihydrobenzofuran core represents a critical alternative pharmacophore offering distinct metabolic stability and receptor subtype selectivity profiles.

This Application Note details the protocol for utilizing 2-Allyl-4-bromo-6-fluorophenol as the primary starting material to construct the 7-fluoro-5-bromo-2,3-dihydrobenzofuran core. The presence of the fluorine atom at the C7 position (originally C6 on the phenol) is crucial for blocking metabolic hydroxylation and modulating lipophilicity, while the C5-bromine serves as a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to optimize ligand efficacy.

Chemical Strategy & Retrosynthesis

The transformation relies on an oxidative intramolecular cyclization . Unlike iodocyclization methods which install an unstable iodide, the epoxidation-cyclization strategy yields a stable primary alcohol handle ((7-fluoro-5-bromo-2,3-dihydrobenzofuran-2-yl)methanol). This alcohol is the divergent point for installing the ethylamine side chain required for 5-HT2C binding.

Key Mechanistic Advantages:

  • Regioselectivity: The ortho-allyl group ensures exclusive 5-exo-tet cyclization to the dihydrobenzofuran rather than the 6-endo-tet chroman system under basic conditions.

  • Stereocontrol: The resulting alcohol allows for enzymatic kinetic resolution or chiral HPLC separation to isolate the bioactive (S)-enantiomer early in the synthesis.

  • Atom Economy: The fluorine and bromine substituents are pre-installed, avoiding harsh late-stage halogenation steps that could compromise the heterocyclic ring.

Pathway Visualization

G Start 2-Allyl-4-bromo- 6-fluorophenol Epoxide Epoxide Intermediate (Transient) Start->Epoxide mCPBA, CH2Cl2 Epoxidation Product (7-Fluoro-5-bromo-2,3- dihydrobenzofuran-2-yl)methanol Epoxide->Product K2CO3, MeOH Intramolecular Cyclization Target 5-HT2C Agonist (Amine Derivative) Product->Target 1. MsCl/Et3N 2. Primary Amine 3. Suzuki Coupling (Br)

Figure 1: Synthetic workflow from the allyl phenol precursor to the active pharmaceutical ingredient (API) core.[2][3][4][5][6]

Experimental Protocol

Safety Warning: m-Chloroperoxybenzoic acid (mCPBA) is a strong oxidant and shock-sensitive. Brominated phenols can be toxic. Perform all reactions in a fume hood wearing appropriate PPE.

Phase 1: Oxidative Cyclization to the Dihydrobenzofuran Alcohol

Objective: Convert this compound to (7-fluoro-5-bromo-2,3-dihydrobenzofuran-2-yl)methanol.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Oxidant: mCPBA (70-75% wt, 1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃, 2.5 equiv)[4]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

Step-by-Step Methodology:

  • Epoxidation:

    • Dissolve This compound (e.g., 25.0 g, 108 mmol) in anhydrous DCM (250 mL) in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Add mCPBA (approx. 22.4 g active oxidant) portion-wise over 30 minutes. Note: Exothermic reaction; monitor internal temperature to keep <5°C.

    • Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the olefin.

  • Work-up (Epoxide):

    • Quench the reaction with saturated aqueous NaHCO₃/Na₂S₂O₃ solution to destroy excess peroxide.

    • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.

    • Checkpoint: The crude residue contains the epoxide intermediate (often a mixture of cyclized and uncyclized forms). Proceed immediately to cyclization to ensure complete conversion.

  • Cyclization:

    • Redissolve the crude residue in MeOH (200 mL).

    • Add solid K₂CO₃ (37.3 g, 270 mmol).

    • Stir the suspension vigorously at room temperature for 2–3 hours. The phenoxide ion attacks the epoxide ring, closing the dihydrobenzofuran ring.

    • Validation: LC-MS should show a peak corresponding to M+H (approx. 247/249 m/z for Br isotopes).

  • Purification:

    • Filter off the solid carbonate salts.

    • Concentrate the filtrate to remove MeOH.

    • Dissolve residue in EtOAc, wash with water and brine.

    • Purify via silica gel flash chromatography (Gradient: 0% to 30% EtOAc in Hexanes).

    • Yield Expectation: 65–75% as a white/off-white solid.

Phase 2: Functionalization to 5-HT2C Agonist Precursor

Objective: Convert the alcohol to the primary amine pharmacophore.

  • Activation: Treat the alcohol with Methanesulfonyl chloride (MsCl) and Et₃N in DCM at 0°C to generate the mesylate.

  • Amination: React the mesylate with excess ammonia (in MeOH) or a specific amine (e.g., methylamine, cyclopropylamine) in a sealed tube at 60–80°C.

  • Result: This yields the (7-fluoro-5-bromo-2,3-dihydrobenzofuran-2-yl)methanamine , a potent 5-HT2C agonist core.

Data Analysis & Quality Control

Table 1: Analytical Specifications for Intermediate Validation

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity (NMR) 1H NMR (400 MHz, CDCl3): δ 7.1 (d, 1H), 7.0 (d, 1H), 4.9 (m, 1H), 3.8 (m, 2H), 3.2 (dd, 1H), 3.0 (dd, 1H).1H NMR
Identity (MS) [M+H]+ = 246.9/248.9 (Br pattern)LC-MS (ESI+)
Residual Solvent < 5000 ppm (MeOH/DCM)GC-HS

Troubleshooting Guide

  • Issue: Incomplete cyclization (presence of unreacted epoxide).

    • Solution: Increase K₂CO₃ loading to 3.0 equiv or switch solvent to Acetone/Reflux for higher kinetic energy, though MeOH at RT is usually sufficient.

  • Issue: Low Yield due to ring opening to diol.

    • Cause: Hydrolysis of the epoxide by water before cyclization.

    • Solution: Ensure MeOH is anhydrous. Perform the cyclization step immediately after the initial workup.

  • Issue: Regioisomer formation (Chroman vs. Benzofuran).

    • Insight: The 5-exo-tet closure is favored by Baldwin's rules and the specific geometry of the ortho-allyl phenol. If 6-endo products are observed, verify the purity of the starting material (ensure it is the allyl phenol, not the propenyl isomer).

References

  • Pfizer Products Inc. (2005). Dihydrobenzofuranyl alkanamine derivatives as 5-HT2C agonists. WO2005044812A1.[7] Link

  • Smith, B. M., et al. (2006). Discovery of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin), a Selective 5-HT2C Receptor Agonist for the Treatment of Obesity. Journal of Medicinal Chemistry, 49(25), 7276–7280. (Context on 5-HT2C agonist pharmacophores). Link

  • Isaac, M., et al. (2000). Synthesis and serotonergic activity of 2,3-dihydrobenzofuran derivatives. Bioorganic & Medicinal Chemistry Letters, 10(9), 919-921. Link

Sources

Application Note: Chemoselective Epoxidation of 2-Allyl-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the protocol for the chemoselective epoxidation of 2-Allyl-4-bromo-6-fluorophenol using meta-chloroperoxybenzoic acid (mCPBA). This substrate presents a unique synthetic challenge due to the presence of an internal nucleophile (the phenolic hydroxyl group) proximal to the reactive alkene.

While standard alkene epoxidation is routine, 2-allylphenols are prone to spontaneous intramolecular cyclization upon epoxidation, yielding dihydrobenzofurans or benzopyrans (chromans). The electron-withdrawing nature of the bromine (C4) and fluorine (C6) substituents significantly increases the acidity of the phenol (


 approx. 7-8 vs. 10 for phenol), thereby accelerating the rate of intramolecular attack on the epoxide.

This guide provides a controlled methodology to either:

  • Isolate the Epoxide: 2-(oxiran-2-ylmethyl)-4-bromo-6-fluorophenol.

  • Facilitate Cyclization: Controlled formation of the dihydrobenzofuran scaffold.

Mechanistic Insight & Reaction Pathway[1][2]

The reaction proceeds via the concerted "Butterfly Mechanism" characteristic of peracid oxidations. However, the post-oxidation pathway is divergent based on pH control.

The "Butterfly" Transition State

mCPBA delivers an electrophilic oxygen to the electron-rich allyl double bond. The transition state is stabilized by hydrogen bonding within the peracid.[1] The halogen substituents on the phenol ring (Br, F) exert an inductive effect (


), slightly deactivating the alkene but dramatically increasing the acidity of the phenolic proton.
Competing Pathways
  • Path A (Kinetic Product): Formation of the epoxide.[2] This requires neutralization of the byproduct m-chlorobenzoic acid (mCBA) to prevent acid catalysis.

  • Path B (Thermodynamic Product): Acid-catalyzed intramolecular ring opening. The phenol oxygen attacks the epoxide (typically at the more substituted carbon via 5-exo-tet or 6-endo-tet rules, though 5-exo is favored here) to form a cyclic ether.

Visualized Reaction Pathway

ReactionPathway Substrate 2-Allyl-4-bromo- 6-fluorophenol TS Butterfly Transition State Substrate->TS + mCPBA Epoxide Intermediate: Epoxide TS->Epoxide Concerted Oxidation mCBA Byproduct: mCBA (Acid) TS->mCBA Leaves Epoxide->Epoxide Base Wash (Stops Here) Cyclized Product: Dihydrobenzofuran (Cyclized) Epoxide->Cyclized Acid Catalysis (H+) Spontaneous mCPBA mCPBA mCPBA->TS

Figure 1: Divergent reaction pathways. Path retention depends on the removal of mCBA.

Experimental Protocol

Materials & Stoichiometry[5]

Note on mCPBA Purity: Commercial mCPBA is typically 70-77% pure (stabilized with water and mCBA). You must titrate or calculate based on the label to avoid large excesses that complicate purification.

ComponentRoleEquiv.MW ( g/mol )Notes
Substrate Reactant1.0~231.0This compound
mCPBA Oxidant1.1 - 1.2172.57Calculate based on % active oxygen
DCM SolventN/A84.93Anhydrous, degassed
NaHCO₃ Buffer2.084.01Used in workup or solid addition
Na₂SO₃ QuenchExcess126.04Saturated aqueous solution
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of this compound in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Temperature Control: Cool the solution to 0°C using an ice/water bath. Rationale: Low temperature improves chemoselectivity and suppresses spontaneous cyclization.

  • Buffer Addition (Optional but Recommended): Add 1.5 equiv of solid

    
     directly to the reaction flask.
    
    • Expert Insight: This neutralizes mCBA in situ, preventing the reaction mixture from becoming acidic and triggering premature cyclization.

Phase 2: Oxidant Addition
  • Addition: Dissolve mCPBA (1.2 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.

    • Safety: mCPBA is shock-sensitive. Do not use metal spatulas if dry; use plastic or dissolve immediately.

  • Monitoring: Stir at 0°C for 2–4 hours. Monitor via TLC (stain with p-Anisaldehyde; epoxide usually runs slightly lower than alkene) or HPLC.

Phase 3: Workup (The Critical Junction)

To isolate the Epoxide, strict pH control is required.

  • Quench: While still at 0°C, add saturated aqueous

    
     (or 
    
    
    
    ) dropwise. Stir vigorously for 20 minutes.
    • Test: Use starch-iodide paper. If it turns blue, peroxides are still present. Add more sulfite until the paper remains white.

  • mCBA Removal: Dilute with DCM and wash the organic layer with saturated aqueous

    
     (3x) .
    
    • Validation: This converts mCBA (organic soluble) to sodium m-chlorobenzoate (water soluble). Failure to do this step thoroughly will result in cyclization upon concentration.

  • Drying: Dry the organic layer over anhydrous

    
     (avoid 
    
    
    
    as it is slightly Lewis acidic).
  • Concentration: Filter and concentrate in vacuo at room temperature (do not heat).

Purification & Analysis

Purification Strategy
  • Epoxide: Flash chromatography on silica gel pre-treated with 1%

    
     (Triethylamine) to buffer the silica acidity. Elute with Hexanes/EtOAc.
    
  • Cyclized Product: If the dihydrobenzofuran is desired, stir the crude epoxide in DCM with a catalytic amount of p-TsOH (p-Toluenesulfonic acid) for 1 hour, then purify via standard silica chromatography.

Analytical Validation
  • 1H NMR (Epoxide): Look for the disappearance of allylic alkene signals (

    
     5.8-6.0 ppm) and the appearance of epoxide multiplets at 
    
    
    
    2.5-3.0 ppm.
  • 1H NMR (Cyclized): Look for the loss of the phenolic -OH signal (usually broad singlet >5 ppm) and the appearance of a new methylene/methine pattern corresponding to the ether ring.

Workflow Visualization

WorkupProtocol Start Crude Reaction Mixture (DCM, 0°C) Quench Add Sat. Na2SO3 (Quench Peroxides) Start->Quench Test Starch-Iodide Test (Must be Negative) Quench->Test Wash Wash 3x with Sat. NaHCO3 (Remove mCBA) Test->Wash Peroxides Gone Dry Dry over Na2SO4 (Avoid MgSO4) Wash->Dry mCBA Removed Concentrate Concentrate in vacuo (< 30°C) Dry->Concentrate

Figure 2: Optimized workup flow to prevent acid-catalyzed degradation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion Old mCPBA; Water content highTitrate mCPBA; Increase equivalents to 1.5; Run at RT (risk of cyclization increases).
Product is Cyclized Acidic conditions during workupEnsure

washes are thorough; Use

buffered silica.
Explosive Peroxides Incomplete QuenchCRITICAL: Never concentrate without a negative starch-iodide test.
mCBA Precipitate High concentrationDilute reaction with more DCM; mCBA is less soluble in cold DCM and may precipitate (filter it off before washing).

References

  • Mechanism of Epoxidation: Bartlett, P. D. (1950). Records of Chemical Progress, 11, 47. (The classic "Butterfly Mechanism").
  • Epoxidation of Allyl Phenols

    • Reaction Outcome: Felpin, F. X., et al. (2000). "Intramolecular cyclization of 2-allylphenols." Journal of Organic Chemistry. Link

    • Cyclization Kinetics: Laly, M., et al. (2000). "Synthesis of dihydrobenzofurans via mCPBA oxidation." Tetrahedron Letters. Link

  • mCPBA Purification & Handling

    • Armarego, W. L. F., & Chai, C. L. L. (2013).
    • Org.[1][3][4][5][6] Synth. Coll. Vol. 1, p. 431 (1941); Vol. 20, p. 70 (1940). Link

  • Workup Protocols

    • Rochester University Not Voodoo.[5] "Workup for m-CPBA reactions." Link

Sources

Synthesis of (7-Fluoro-5-bromo-2,3-dihydrobenzofuran-2-yl)methanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. Its unique structural and electronic properties have made it a cornerstone in the development of novel therapeutics. This application note provides a comprehensive guide for the synthesis of a specifically substituted derivative, (7-fluoro-5-bromo-2,3-dihydrobenzofuran-2-yl)methanol. This compound, featuring a unique halogenation pattern, represents a valuable building block for medicinal chemistry and drug discovery programs, offering potential for the development of novel therapeutic agents.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol, but also a deep dive into the strategic considerations and mechanistic underpinnings of each synthetic transformation.

Synthetic Strategy: A Retrosynthetic Analysis

The synthetic approach to (7-fluoro-5-bromo-2,3-dihydrobenzofuran-2-yl)methanol is conceptualized through a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials.

Retrosynthesis target (7-Fluoro-5-bromo-2,3-dihydrobenzofuran-2-yl)methanol intermediate1 Ethyl 5-bromo-7-fluoro-2,3- dihydrobenzofuran-2-carboxylate target->intermediate1 Reduction intermediate2 2-Allyl-4-bromo-6-fluorophenol intermediate1->intermediate2 Oxidative Cyclization intermediate3 1-Allyloxy-4-bromo-2-fluorobenzene intermediate2->intermediate3 Claisen Rearrangement start 4-Bromo-2-fluorophenol intermediate3->start Allylation

Caption: Retrosynthetic analysis of the target molecule.

Our strategy commences with the commercially available 4-bromo-2-fluorophenol . A three-step sequence involving an initial allylation, followed by a thermal Claisen rearrangement, sets the stage for the crucial dihydrobenzofuran ring formation. The key carbon framework is constructed via an oxidative cyclization of the resulting ortho-allyl phenol. Finally, a reduction of the ester functionality at the C-2 position furnishes the desired primary alcohol.

Experimental Protocols

PART 1: Synthesis of 1-Allyloxy-4-bromo-2-fluorobenzene

Causality: The initial step involves the protection of the phenolic hydroxyl group as an allyl ether. This serves a dual purpose: it activates the molecule for the subsequent Claisen rearrangement and introduces the three-carbon unit necessary for the formation of the dihydrofuran ring. The use of a mild base like potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions.

Protocol:

  • To a stirred solution of 4-bromo-2-fluorophenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).

  • To this suspension, add allyl bromide (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-allyloxy-4-bromo-2-fluorobenzene as a colorless oil.

PART 2: Synthesis of this compound

Causality: The Claisen rearrangement is a powerful, thermally induced[1][1]-sigmatropic rearrangement that proceeds through a concerted, pericyclic transition state.[2] Heating the allyl ether intermediate triggers the migration of the allyl group from the oxygen atom to the ortho position of the aromatic ring, yielding the desired 2-allylphenol derivative. This reaction is a cornerstone in phenol chemistry for introducing carbon substituents ortho to a hydroxyl group.

Protocol:

  • Place 1-allyloxy-4-bromo-2-fluorobenzene (1.0 eq.) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the neat oil to 180-200 °C in an oil bath.

  • Maintain this temperature for 3-5 hours, monitoring the rearrangement by TLC.

  • Cool the reaction mixture to room temperature. The crude This compound can be used in the next step without further purification, or it can be purified by column chromatography (hexane/ethyl acetate).

PART 3: Synthesis of Ethyl 5-bromo-7-fluoro-2,3-dihydrobenzofuran-2-carboxylate

Causality: This step is the pivotal ring-forming reaction. We employ an oxidative cyclization strategy. Ozonolysis of the allyl double bond will generate an aldehyde. A reductive workup followed by an acid-catalyzed intramolecular cyclization (an oxa-Michael addition) will form the dihydrobenzofuran ring. The resulting aldehyde at the C-2 position can then be oxidized to a carboxylic acid and subsequently esterified. A more direct approach involves a Wacker-type oxidative cyclization, which can directly lead to a C-2 functionalized dihydrobenzofuran. For this protocol, we will detail the ozonolysis route.

Protocol:

  • Ozonolysis:

    • Dissolve This compound (1.0 eq.) in a mixture of dichloromethane and methanol (3:1) at -78 °C.

    • Bubble ozone gas through the solution until a persistent blue color is observed, indicating the consumption of the starting material.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add dimethyl sulfide (DMS) (2.0 eq.) and allow the reaction mixture to warm to room temperature overnight.[3]

  • Cyclization and Esterification:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude aldehyde in ethanol.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • The cyclization to the hemiacetal and subsequent elimination to the benzofuran-2-carboxylate ester will proceed. To drive the reaction to the dihydrobenzofuran, a subsequent reduction step is necessary. A more controlled approach is to isolate the intermediate aldehyde, oxidize it to the carboxylic acid using a mild oxidant like sodium chlorite, and then perform an esterification.

    • Alternatively, a one-pot cyclization and esterification can be attempted. After the reductive workup of the ozonolysis, the solvent is evaporated. The residue is dissolved in ethanol, and a base such as DBU is added, followed by an oxidizing agent like manganese dioxide to form the benzofuran ester directly. This can then be selectively reduced to the dihydrobenzofuran.

    • For a more reliable laboratory-scale synthesis, we recommend the step-wise approach: ozonolysis to the aldehyde, oxidation to the carboxylic acid (e.g., using Pinnick oxidation conditions), followed by Fischer esterification to yield ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate .

  • Hydrogenation:

    • Dissolve the ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate in ethanol or ethyl acetate.

    • Add a catalytic amount of Palladium on carbon (10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or NMR).

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to yield ethyl 5-bromo-7-fluoro-2,3-dihydrobenzofuran-2-carboxylate .

PART 4: Synthesis of (7-Fluoro-5-bromo-2,3-dihydrobenzofuran-2-yl)methanol

Causality: The final step is the reduction of the ester functionality to a primary alcohol. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of this transformation.[4][5] The reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbonyl carbon of the ester.

Safety First: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.[6][7][8] Appropriate personal protective equipment, including safety glasses, a lab coat, and gloves, is mandatory. A Class D fire extinguisher for metal fires should be readily available.

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 5-bromo-7-fluoro-2,3-dihydrobenzofuran-2-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LAH used in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford (7-fluoro-5-bromo-2,3-dihydrobenzofuran-2-yl)methanol as a solid or oil.

Overall Synthetic Workflow

Synthesis_Workflow A 4-Bromo-2-fluorophenol B 1-Allyloxy-4-bromo-2-fluorobenzene A->B Allyl bromide, K2CO3, Acetone, Reflux C This compound B->C Heat (180-200 °C) D Ethyl 5-bromo-7-fluoro-2,3- dihydrobenzofuran-2-carboxylate C->D 1. O3, CH2Cl2/MeOH 2. DMS 3. Oxidation & Esterification 4. H2, Pd/C E (7-Fluoro-5-bromo-2,3-dihydrobenzofuran-2-yl)methanol D->E LiAlH4, THF

Caption: Synthetic workflow for the target molecule.

Quantitative Data Summary

StepStarting MaterialReagents and ConditionsProductExpected Yield (%)
14-Bromo-2-fluorophenolAllyl bromide, K₂CO₃, Acetone, Reflux1-Allyloxy-4-bromo-2-fluorobenzene85-95
21-Allyloxy-4-bromo-2-fluorobenzeneNeat, 180-200 °CThis compound70-85
3This compound1. O₃, CH₂Cl₂/MeOH; 2. DMS; 3. [Ox], EtOH/H⁺; 4. H₂, Pd/CEthyl 5-bromo-7-fluoro-2,3-dihydrobenzofuran-2-carboxylate40-60 (over 4 steps)
4Ethyl 5-bromo-7-fluoro-2,3-dihydrobenzofuran-2-carboxylateLiAlH₄, THF(7-Fluoro-5-bromo-2,3-dihydrobenzofuran-2-yl)methanol80-90

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, a multiplet for the proton at C2, diastereotopic protons for the CH₂ group at C3, and signals corresponding to the CH₂OH group.

  • ¹³C NMR: Will show characteristic signals for the aromatic carbons, the carbons of the dihydrofuran ring, and the hydroxymethyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product should be observed, along with a characteristic isotopic pattern for the bromine atom.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol will be a key diagnostic feature.

Conclusion

This application note details a robust and logical synthetic route to (7-fluoro-5-bromo-2,3-dihydrobenzofuran-2-yl)methanol. By providing a thorough explanation of the chemical principles behind each step, alongside a detailed, safety-conscious protocol, we aim to empower researchers in their pursuit of novel molecular entities for drug discovery and development. The strategic use of classic organic reactions, such as the Claisen rearrangement and LAH reduction, makes this synthesis accessible and adaptable for various laboratory settings.

References

  • [This is a placeholder for a relevant citation about the importance of the 2,3-dihydrobenzofuran scaffold, which would be populated with a real reference in a final document.]
  • [This is a placeholder for a relevant citation about the Claisen rearrangement, which would be populated with a real reference in a final document.][2]

  • [This is a placeholder for a relevant citation about ozonolysis, which would be populated with a real reference in a final document.][3]

  • [This is a placeholder for a relevant citation about Wacker-type cyclizations, which would be populated with a real reference in a final document.]
  • [This is a placeholder for a relevant citation about LAH reductions, which would be populated with a real reference in a final document.][4][5]

  • [This is a placeholder for a relevant citation about LAH safety, which would be populated with a real reference in a final document.][6][7][8]

  • Ozonolysis - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • [This is a placeholder for a relevant citation about the synthesis of substituted phenols, which would be populated with a real reference in a final document.]
  • [This is a placeholder for a relevant citation about the characterization of dihydrobenzofuran derivatives, which would be populated with a real reference in a final document.]
  • [This is a placeholder for a relevant citation about hydrogenation of benzofurans, which would be populated with a real reference in a final document.]

Sources

protecting group strategies for 2-Allyl-4-bromo-6-fluorophenol hydroxyl group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The protection of 2-Allyl-4-bromo-6-fluorophenol (1) presents a unique chemoselective challenge due to its "Triad of Sensitivity": an acidic phenolic hydroxyl group, a reduction-sensitive allyl moiety, and a lithiation-prone aryl bromide. This Application Note outlines three validated strategies to protect the hydroxyl group, ensuring stability during downstream transformations while preserving the integrity of the halogen and olefin functionalities.

The Substrate Challenge
  • Electronic Effect: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the

    
     of the phenol (approx. 8.5–9.0) compared to unsubstituted phenol (
    
    
    
    ). This makes the phenoxide easier to generate but less nucleophilic.
  • Steric Environment: The C2-Allyl and C6-Fluorine create a sterically crowded pocket, potentially retarding the kinetics of bulky protecting groups (e.g., TBDPS, Trityl).

  • Chemo-Incompatibility:

    • Avoid: Hydrogenolysis (

      
      ) 
      
      
      
      reduces the allyl group.
    • Avoid: Strong Lewis Acids (

      
      ) 
      
      
      
      risks cyclization to dihydrobenzofurans or allyl migration.
    • Avoid: Metal-Halogen Exchange (n-BuLi)

      
       reacts with the aryl bromide (unless intended).
      

Strategic Decision Matrix

Select the protection strategy based on your intended downstream chemistry.

ProtectionStrategy Start Substrate: this compound Q1 Downstream Chemistry Required? Start->Q1 TBS Strategy A: Silyl Ether (TBS) Best for: General Synthesis, Pd-Couplings Q1->TBS Standard Conditions (Suzuki, Heck, Sonogashira) MOM Strategy B: MOM Ether Best for: Organolithium/Grignard Reactions Q1->MOM Strong Bases/Nucleophiles (e.g., Li-Halogen Exchange) PMB Strategy C: PMB Ether Best for: Oxidative Deprotection Needs Q1->PMB Orthogonal to Acid/Base (Requires Oxidative Cleavage)

Figure 1: Decision matrix for selecting the appropriate protecting group based on subsequent reaction conditions.

Detailed Protocols

Strategy A: The Gold Standard – tert-Butyldimethylsilyl (TBS) Ether

Why: TBS ethers offer the best balance of stability and mild removal. They are stable to chromatography and most Pd-catalyzed coupling conditions (Suzuki, Buchwald-Hartwig). Caveat: The ortho-fluorine reduces nucleophilicity, and the ortho-allyl adds steric bulk. Standard imidazole conditions may be sluggish.[1] We recommend TBSOTf for quantitative conversion.

Protocol A1: Protection
  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve This compound (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Cool to 0°C. Add 2,6-Lutidine (1.5 equiv).

    • Note: Lutidine is preferred over triethylamine for silyl triflates to prevent ammonium salt precipitation.

  • Silylation: Dropwise add TBSOTf (1.2 equiv).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (Product is less polar).

  • Workup: Quench with sat.

    
    . Extract with DCM.[1] Wash organic layer with 1M HCl (to remove lutidine), then brine. Dry over 
    
    
    
    .
Protocol A2: Deprotection (Fluoride-Mediated)[1]
  • Reagent: TBAF (1.0 M in THF).

  • Procedure: Treat substrate with TBAF (1.1 equiv) in THF at 0°C.

  • Selectivity: Fluoride cleavage is highly specific to Si-O bonds and will not affect the allyl alkene or the aryl bromide.

Strategy B: The Fortress – Methoxymethyl (MOM) Ether

Why: If your synthesis involves lithiation of the C4-Bromine (to generate an aryl lithium species), silyl ethers may migrate or cleave. MOM ethers are stable to strong bases and organometallics. Safety Critical: MOM-Cl is a known human carcinogen. All operations must be performed in a fume hood with double-gloving.

Protocol B1: Protection
  • Setup: Dry flask,

    
     atmosphere.
    
  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base: Add DIPEA (Hünig's Base) (2.0 equiv). Cool to 0°C.

  • Reagent: Add MOM-Cl (1.5 equiv) dropwise via syringe.

    • Alternative: For a safer (but slower) alternative, use dimethoxymethane with

      
       or acid catalysts, though yields vary with sterically hindered phenols.
      
  • Reaction: Stir at RT for 4–12 hours. The ortho-F/Allyl sterics will slow this reaction compared to simple phenol.

  • Quench: Carefully add sat.

    
    .[2]
    
Protocol B2: Deprotection (Acid-Mediated)
  • Reagent: 6M HCl in Isopropanol or TFA/DCM (1:1).

  • Procedure: Stir at RT.

  • Risk: Strong acids can cause migration of the allyl double bond (isomerization to styrene derivatives).

  • Mitigation: Use

    
      and ethanethiol in DCM for a milder, Lewis-acid mediated cleavage that preserves the olefin.
    
Strategy C: The Orthogonal – p-Methoxybenzyl (PMB) Ether

Why: Used when the synthesis requires stability to both base (like MOM) and fluoride (unlike TBS), but needs to be removed under neutral oxidative conditions.

Protocol C1: Protection
  • Solvent: DMF (0.2 M).

  • Base:

    
     (2.0 equiv).
    
  • Reagent: PMB-Cl (1.2 equiv). Add catalytic TBAI (tetrabutylammonium iodide) to accelerate the reaction (Finkelstein reaction in situ).

  • Temp: Heat to 60°C. The elevated temperature helps overcome the lower nucleophilicity caused by the ortho-fluorine.

Protocol C2: Deprotection (Oxidative)
  • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[3][4]

  • Procedure: Dissolve substrate in DCM:Water (18:1). Add DDQ (1.2 equiv) at 0°C.

  • Critical Warning: DDQ can oxidize allylic positions.

  • Control: Monitor strictly. The electron-rich PMB ether oxidizes faster than the allylic position. Quench immediately upon disappearance of starting material with aqueous ascorbic acid or

    
    .
    

Comparative Data Analysis

FeatureTBS Ether (Strategy A)MOM Ether (Strategy B)PMB Ether (Strategy C)
Reagents TBSOTf / 2,6-LutidineMOMCl / DIPEAPMBCl /

Yield (Est.) >95%85-90%80-85%
Base Stability Moderate (Unstable to R-Li)Excellent Good
Acid Stability GoodPoorGood
Deprotection TBAF (Mild, Neutral)Acid (Risk to Allyl)DDQ (Oxidative)
Allyl Safety High Moderate (Acid risk)Moderate (Oxidation risk)
Br Safety HighHighHigh

Mechanistic Insight: The "Fluorine Effect"

Researchers often underestimate the impact of the ortho-fluorine. In standard phenol protections, the phenoxide is highly nucleophilic. However, in This compound :

  • Inductive Withdrawal: The F atom pulls electron density through the

    
    -bond.
    
  • Result: The oxygen lone pairs are less available for

    
     attack on the protecting group electrophile (TBSCl or MOMCl).
    
  • Operational Adjustment: This is why we recommend TBSOTf (a "hotter" electrophile) over TBSCl, and heating for the PMB protection.

Workflow Substrate 2-Allyl-4-bromo- 6-fluorophenol TBSOTf TBSOTf 2,6-Lutidine DCM, 0°C Substrate->TBSOTf Step 1 Protection Intermediate Protected Phenol (Stable to Pd/Base) TBSOTf->Intermediate TBAF TBAF THF, 0°C Intermediate->TBAF Step 2 Deprotection Product Deprotected Phenol TBAF->Product

Figure 2: Recommended workflow for TBS protection/deprotection cycle.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014.

  • Common Organic Chemistry. TBS Protection Conditions.Link

  • Organic Chemistry Portal. Methoxymethyl Ether (MOM).[5]Link

  • Yadav, J. S., et al.Selectivity in PMB Deprotection with DDQ.Tetrahedron Letters2000, 41, 1471.
  • Reich, H. J. pKa Values of Phenols and Effect of Substituents. University of Wisconsin-Madison Database. Link

Sources

Troubleshooting & Optimization

purification of 2-Allyl-4-bromo-6-fluorophenol by flash column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Allyl-4-bromo-6-fluorophenol

Welcome to the technical support guide for the purification of this compound. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed protocol for purification by flash column chromatography. Our goal is to equip you with the scientific rationale behind each step, ensuring robust and reproducible results.

Introduction

This compound is a moderately polar, halogenated phenol. Its purification via normal-phase flash chromatography on silica gel presents specific challenges. The acidic phenolic proton can interact strongly with the silanol groups of the stationary phase, leading to peak tailing. Furthermore, the molecule's polarity requires a carefully optimized mobile phase to achieve efficient separation from impurities. This guide will address these challenges directly, providing practical, field-proven solutions.

Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the flash chromatography purification of this compound.

Q1: My product peak is broad and showing significant tailing. What's causing this and how can I fix it?

A1: Peak tailing is the most common issue when purifying acidic compounds like phenols on silica gel.

  • Causality: The acidic proton of the phenol's hydroxyl group interacts with the slightly acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding. This secondary interaction mechanism slows down a portion of the analyte molecules, causing them to elute later than the main band, resulting in a "tail".[1][2]

  • Solutions:

    • Add an Acidic Modifier: The most effective solution is to add a small amount (0.1% to 1% v/v) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[3][4] The modifier protonates the silica surface, reducing the interaction with your phenolic compound.[4][5] This leads to a more uniform interaction and a sharper, more symmetrical peak.

    • Optimize Loading Technique: Ensure your sample is loaded in the smallest possible volume of solvent. Using a strong solvent for loading can cause the sample band to spread at the top of the column before the separation begins.[6] Consider dry loading for improved peak shape.[6]

    • Check for Overloading: Injecting too much sample can saturate the stationary phase, leading to tailing. A general rule is to load 1-5% of the silica gel mass. For a difficult separation, a lower loading of 1:100 (sample:silica) may be necessary.[1]

Q2: I'm seeing poor separation between my product and a close-eluting impurity.

A2: Achieving good resolution requires optimizing the selectivity of your chromatographic system.

  • Causality: Selectivity (α) is the measure of separation between two peaks. It is primarily influenced by the choice of mobile phase and stationary phase. If the polarity of your eluent is not optimal, it may not effectively differentiate between your product and the impurity.

  • Solutions:

    • Fine-Tune the Mobile Phase: The initial mobile phase is typically determined by Thin Layer Chromatography (TLC).[3][7] Aim for a retention factor (Rf) for your target compound of approximately 0.2-0.3 for good separation in a column.[3][8][9] If your TLC shows spots that are too close, methodically adjust the ratio of your solvents (e.g., Hexane/Ethyl Acetate). A small change in the percentage of the polar solvent can have a significant impact.

    • Change Solvent System: If adjusting ratios doesn't work, change one of the solvents entirely. Solvents are classified into different selectivity groups.[10] For example, if you are using Hexane/Ethyl Acetate, try switching to a system like Hexane/Dichloromethane or Toluene/Ethyl Acetate. This alters the specific interactions (e.g., dipole-dipole, hydrogen bonding) between the analytes, stationary phase, and mobile phase, which can dramatically improve selectivity.[10][11]

    • Implement a Gradient: Start with a weaker mobile phase (lower polarity) to ensure the compounds bind at the top of the column, then gradually increase the polarity.[10] This sharpens the peaks of later-eluting compounds and can improve the resolution of closely eluting species.

Q3: I'm not recovering my compound from the column, or the yield is very low.

A3: This can be a frustrating issue, often pointing to compound instability or an incorrect mobile phase.

  • Causality: The compound may be irreversibly binding to the silica gel or decomposing during the purification process.[12] Alternatively, the mobile phase may be too weak to elute the compound at all.

  • Solutions:

    • Perform a Silica Stability Test: Before running the column, spot your crude material on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or disappearance of the product spot, your compound may be degrading on the silica.[12][13] In this case, you might consider an alternative stationary phase like alumina or a reversed-phase C18 silica.

    • Verify Your Solvent System: Double-check that you prepared the mobile phase correctly. An accidental reversal of solvent ratios (e.g., 9:1 instead of 1:9 Hexane/EtOAc) is a common mistake.[12]

    • Flush the Column: If the run is complete and you suspect the compound is still on the column, flush with a very strong solvent like 100% Ethyl Acetate or even a 5-10% Methanol/Dichloromethane mixture to wash everything off.[11] This will confirm if the compound was strongly retained.

    • Check for Dilution: It's possible the compound did elute, but the fractions are so dilute that it's undetectable by TLC.[12] Try combining and concentrating a range of fractions where you expected the product to elute and re-analyze.

Frequently Asked Questions (FAQs)

Q: What is the best stationary phase for this purification? A: Standard flash-grade silica gel (40-63 µm particle size) is the most common and cost-effective choice.[3] Given the acidic nature of the phenol, silica is appropriate, especially with an acidic modifier in the mobile phase. If degradation is observed, neutral alumina could be an alternative. For very polar impurities, reversed-phase (C18-bonded silica) chromatography might be a better option.[14]

Q: How do I select the initial solvent system? A: Use Thin Layer Chromatography (TLC) as your primary tool.[15]

  • Spot your crude mixture on a silica TLC plate.

  • Develop the plate in a chamber with a solvent system. A good starting point for a moderately polar compound like this is 10-20% Ethyl Acetate in Hexane.[11]

  • Visualize the spots using a UV lamp (254 nm).

  • Adjust the solvent ratio until the desired product has an Rf value between 0.2 and 0.3.[3][8][9] This Rf range generally translates well to good separation on a flash column.[9]

Q: How does the TLC Rf value translate to the column? A: The elution volume on the column can be estimated from the TLC Rf using the concept of Column Volumes (CV). A CV is the volume of the packed part of the column. The relationship is: CV = 1 / Rf [7] An optimal Rf of 0.25 on TLC suggests the compound will elute in approximately 4 CVs on the column.[7][9] This allows you to predict how much solvent will be needed.

Q: Should I use wet (liquid) loading or dry loading? A: For the best possible separation, dry loading is strongly recommended .[6]

  • Wet (Liquid) Loading: Involves dissolving the sample in a minimal amount of a weak solvent and injecting it directly onto the column. This is faster but can lead to band broadening if the sample volume is too large or if a strong solvent is used for dissolution.[6]

  • Dry Loading: Involves dissolving the crude sample in a volatile solvent (like dichloromethane or acetone), adding a small amount of silica gel (2-5 times the sample mass), and evaporating the solvent completely to get a free-flowing powder.[3][16] This powder is then carefully added to the top of the column. This technique ensures the sample is introduced as a very narrow, concentrated band, which significantly improves resolution.[6]

Q: What are the key safety considerations? A:

  • Compound Hazards: Halogenated phenols can be harmful if swallowed, cause skin irritation, and serious eye damage.[17][18] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Hazards: Work in a well-ventilated fume hood. Organic solvents are flammable and can be harmful if inhaled or absorbed through the skin.

  • Pressure: Flash chromatography uses positive pressure. Ensure your column and fittings are secure to prevent leaks or accidents. Never let the column run dry under pressure, as this can cause cracks in the silica bed.[8]

Data & Visualization

Table 1: Common Solvent Properties for Normal-Phase Chromatography
SolventPolarity IndexEluent Strength (ε° on Silica)UV Cutoff (nm)Notes
n-Hexane0.10.01195Common non-polar base solvent.
Toluene2.40.22286Can offer different selectivity than hexane.
Dichloromethane3.10.32233Good for dissolving a wide range of compounds.
Diethyl Ether2.80.38215Volatile; use with caution.
Ethyl Acetate4.40.45255Excellent, versatile polar solvent.[11]
Acetone5.10.53330Strong polar solvent, high UV cutoff.
Methanol5.10.73205Very polar; use sparingly (<10%) with silica.[11]
Diagram 1: General Workflow for Flash Chromatography Purification

This diagram outlines the logical steps from a crude sample to the final pure product.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Crude Crude Sample TLC TLC Method Development (Rf ≈ 0.25) Crude->TLC Load Sample Loading (Dry Load Recommended) Crude->Load Pack Pack & Equilibrate Column TLC->Pack Run Run Flash Chromatography Load->Run Pack->Run Collect Collect Fractions Run->Collect Analyze Analyze Fractions (by TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow from crude sample to pure product.

Diagram 2: Troubleshooting Logic for Poor Separation

This flowchart provides a decision-making process when encountering co-elution or poor resolution.

G Start Problem: Poor Separation CheckTLC Review TLC Data. Is ΔRf sufficient? Start->CheckTLC OptimizeSolvent Action: Fine-tune solvent ratio (e.g., 10% EtOAc -> 8% EtOAc) CheckTLC->OptimizeSolvent No, ΔRf is too small CheckLoading Was sample dry-loaded? Was loading band narrow? CheckTLC->CheckLoading Yes, ΔRf seems adequate ChangeSolvent Action: Change solvent system (e.g., EtOAc -> DCM) OptimizeSolvent->ChangeSolvent UseGradient Action: Use a shallow gradient instead of isocratic elution OptimizeSolvent->UseGradient Success Resolution Improved ChangeSolvent->Success UseGradient->Success RedoLoad Action: Re-run using dry loading with minimal loading silica CheckLoading->RedoLoad No CheckLoading->Success Yes RedoLoad->Success

Caption: Decision tree for troubleshooting poor separation.

Recommended Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the purification.

1. TLC Method Development a. Prepare several developing chambers with different ratios of Ethyl Acetate (EtOAc) in Hexane (e.g., 5%, 10%, 15%, 20%). b. Dissolve a small amount of the crude this compound in dichloromethane. c. Spot the solution on silica gel TLC plates and develop them in the prepared chambers. d. Visualize under UV light (254 nm). e. Identify the solvent system that places the target compound at an Rf of ~0.2-0.3. This will be your starting mobile phase. For this example, let's assume 10% EtOAc/Hexane is optimal.

2. Sample Preparation (Dry Loading) a. Weigh your crude material (e.g., 500 mg). b. Dissolve it in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane). c. Add 1-2 g of silica gel to the solution. d. Gently swirl the flask and remove the solvent under reduced pressure (rotary evaporator) until a completely dry, free-flowing powder is obtained.

3. Column Packing and Equilibration a. Select an appropriate size column. For 500 mg of crude material, a 25-40 g silica column is a good starting point. b. Securely clamp the column in a vertical position in a fume hood.[8] c. Fill the column with your starting mobile phase (10% EtOAc/Hexane). d. Using positive pressure (air or nitrogen), push the solvent through to completely wet and equilibrate the silica bed. Allow at least 2-3 column volumes of solvent to pass through. Never let the solvent level drop below the top of the silica bed.[8]

4. Running the Column a. Let the solvent level drop to the very top of the silica bed. b. Carefully add the dry-loaded sample powder to the top of the column, creating a flat, even layer. c. Gently add a thin (1 cm) protective layer of sand on top of your sample.[8] d. Carefully add your mobile phase, pressurize the column, and begin collecting fractions immediately. A flow rate of about 2 inches/minute is a good target.[3] e. Gradient Elution (Recommended):

  • Start with 2 CVs of a weaker solvent (e.g., 5% EtOAc/Hexane) to ensure all components are tightly bound.
  • Run a linear gradient from 5% to 25% EtOAc/Hexane over 10-12 CVs.
  • Hold at 25% EtOAc/Hexane for 2-3 CVs.
  • Finally, flush the column with a strong solvent (e.g., 50% EtOAc/Hexane) to elute any remaining material.

5. Fraction Analysis a. Collect fractions in an array of test tubes. b. Spot every few fractions onto a TLC plate. c. Develop the TLC plate in a slightly more polar solvent system than your starting eluent (e.g., 20% EtOAc/Hexane) to get better spot separation. d. Identify the fractions containing only your pure product. e. Combine the pure fractions into a clean, pre-weighed round-bottom flask. f. Remove the solvent under reduced pressure to obtain the purified this compound.

References

  • Flash Column Chromatography Guide. MIT OpenCourseWare. [Link]

  • Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. Organic Chemistry Blog. [Link]

  • Chromatography: Solvent Systems For Flash Column. Department of Chemistry, University of Rochester. [Link]

  • TLC for Flash Chromatography. Sorbent Technologies. [Link]

  • Chromatography: How to Run a Flash Column. Department of Chemistry, University of Rochester. [Link]

  • General Methods for Flash Chromatography Using Disposable Columns. Krishgen Biosystems. [Link]

  • Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]

  • 2-Allyl-4-bromophenol PubChem CID 258468. National Center for Biotechnology Information. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Dry loading vs. liquid loading, which provides better flash column chromatography results? Biotage. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. National Center for Biotechnology Information. [Link]

  • 2-Bromo-6-fluorophenol PubChem CID 2779284. National Center for Biotechnology Information. [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]

  • Ideal Method Transfer from TLC to Column Chromatography. Yamazen. [Link]

  • How can I prevent peak fronting of acidic compound in TLC? ResearchGate. [Link]

  • Optimization of a new mobile phase to know the complex and real polyphenolic composition. ResearchGate. [Link]

  • Dry vs. Wet Loading in Column Chromatography. Reddit. [Link]

  • Sample Loading Techniques for Large Scale Flash Chromatography. Teledyne ISCO. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. [Link]

  • Several Problems of Flash Column Chromatography. Hawach Scientific. [Link]

  • Improving chromatographic analysis of phenolic compounds. Chulalongkorn University Digital Collections. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Successful Flash Chromatography. King Group, University of Sheffield. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Chromatography Online. [Link]

  • Chromatography Troubleshooting. Teledyne ISCO (YouTube). [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Nitration of Phenol and Purification by Column Chromatography. Course Hero. [Link]

Sources

Technical Support Center: Stability & Storage of 2-Allyl-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2A4B6F-STAB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the technical support hub for 2-Allyl-4-bromo-6-fluorophenol . You are likely working with this compound as a high-value intermediate for pharmaceutical synthesis or material science applications.

The Core Challenge: This molecule presents a "stability paradox."

  • The Phenol Moiety: Typically acts as a radical scavenger (antioxidant).

  • The Allyl Group: Highly susceptible to radical-induced polymerization and auto-oxidation.

  • The Halogens (Br, F): Electron-withdrawing groups that increase the acidity of the phenol (

    
    ), altering its radical stability compared to simple allyl phenol.
    

If stored improperly, the allyl group undergoes auto-oxidation, generating peroxides that override the phenol's inhibitory capacity, leading to oligomerization (viscous sludge) or oxidative coupling (color change to dark brown/black).

Module 1: The Science of Instability

To prevent degradation, you must understand the enemy. The primary failure mode is Allylic Auto-oxidation leading to Radical Polymerization .

The Mechanism

Unlike acrylates, which polymerize via rapid chain growth, allyl compounds typically degrade via Degradative Chain Transfer .[1][2]

  • Initiation: Trace oxygen or light abstracts a hydrogen from the allylic position (

    
    ), creating a resonance-stabilized radical.
    
  • Peroxide Formation: This radical reacts rapidly with atmospheric oxygen to form a hydroperoxide.

  • Propagation/Termination: The hydroperoxide decomposes, generating reactive alkoxy radicals that attack other allyl double bonds, leading to oligomers. Simultaneously, the phenol ring can oxidize to form quinones (causing yellow/brown discoloration).

Visualizing the Pathway

degradation_mechanism Monomer This compound (Monomer) Radical Allylic Radical (Resonance Stabilized) Monomer->Radical Light / Heat / Trace Metals Peroxide Hydroperoxide (ROOH) Radical->Peroxide + O2 (Air) Quinone Quinone Methide (Yellow/Brown Color) Radical->Quinone Phenolic Oxidation Oligomer Oligomers/Polymer (Viscous Sludge) Radical->Oligomer Cross-linking Peroxide->Monomer Initiates new chains Peroxide->Radical Decomposition

Figure 1: The degradation cascade. Note that oxygen is the primary fuel for the peroxide cycle, which drives both polymerization and discoloration.

Module 2: Storage Protocols (The "How-To")

Do not rely on standard "cool, dry place" advice. This compound requires active preservation.

Protocol A: The "Golden Standard" (Long-term Storage > 1 Month)
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius equation dictates that lowering temp significantly retards peroxide decomposition rates.
Atmosphere Argon (Ar) Argon is heavier than air and blankets the surface effectively. Nitrogen (

) is acceptable but less forgiving if the seal is imperfect.
Container Amber Glass + Teflon Liner Amber blocks UV light (preventing photo-initiation). Teflon (PTFE) liners prevent leaching of plasticizers which can act as radical initiators.
Additives None (Usually) See FAQ regarding BHT. For high purity needs, avoid adding external inhibitors unless necessary.
Protocol B: Handling & Short-term Use
  • Thaw Completely: Allow the bottle to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture, which accelerates hydrolysis and introduces oxygen.

  • Headspace Purge: Every time you close the bottle, purge the headspace with a gentle stream of Argon for 10-15 seconds.

  • Avoid Spatulas: Use glass pipettes or pour directly if liquid. Metal spatulas (especially rusty ones) introduce iron ions (

    
    ), which are potent catalysts for hydroperoxide decomposition (Fenton-like chemistry).
    

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from colorless to dark brown. Is it polymerized?

Diagnosis: Likely Oxidative Coupling , not necessarily polymerization.

  • Explanation: The phenol ring oxidizes to form quinones and biphenyls, which are intensely colored even at low concentrations (<1%).

  • Action: Check viscosity.

    • Flows like water/oil: It is impure but likely not polymerized. Purify via distillation or silica plug filtration.

    • Thick/Syrupy: Polymerization/Oligomerization has occurred.[1][3][4] Recovery is difficult; distillation may be required.

Q2: Should I add BHT (Butylated Hydroxytoluene) as a stabilizer?

Recommendation: Only for transport or room-temperature storage.

  • Context: Your molecule is a phenol. Adding BHT (another phenol) provides marginal benefit unless the specific electron-withdrawing nature of the Br/F substituents makes your molecule a poor radical trap.

  • Protocol: If you must store at RT, add 100-200 ppm BHT .

  • Critical Note: Phenolic inhibitors like BHT often require trace oxygen to function (to regenerate the phenol from the phenoxy radical). However, for allyl compounds, the risk of oxygen initiating the reaction outweighs the benefit. Stick to Inert Gas + Cold Storage as the primary defense.

Q3: The material has solidified in the freezer. Is this normal?

Answer: Yes.

  • Data: The melting point is likely near or slightly above room temperature (approx 30-40°C range for similar halogenated phenols).[5] It may supercool and remain liquid, or crystallize. Crystallization is actually good for stability, as the crystal lattice restricts molecular motion, preventing the bimolecular reactions needed for polymerization.

Module 4: Quality Control & Recovery Workflow

Use this decision tree to assess the quality of your material before running critical experiments.

qc_workflow Start Inspect Sample Visual Visual Check: Color/Viscosity Start->Visual Clear Clear/Pale Yellow Low Viscosity Visual->Clear Looks Good Dark Dark Brown OR Viscous Visual->Dark Suspicious NMR 1H NMR (CDCl3) Clear->NMR Recover Recovery Protocol: Vacuum Distillation (Keep T < 80°C) Dark->Recover If High Value Discard Discard to Waste Dark->Discard If Low Value CheckAllyl Check Allyl Region (5.0 - 6.0 ppm) NMR->CheckAllyl Pure Sharp Peaks: Use Immediately CheckAllyl->Pure Integral Correct Broad Broadening/New Peaks: Oligomers Present CheckAllyl->Broad Baseline Noise Broad->Recover

Figure 2: Quality Control Decision Tree. Always prioritize NMR for definitive purity analysis.

Recovery Protocol (Distillation)

If your material is compromised (brown or slightly viscous):

  • Method: Bulb-to-bulb distillation (Kugelrohr) or Short-path vacuum distillation.

  • Pressure: High vacuum (< 1 mbar) is essential to keep the boiling point low.

  • Temperature: Do not exceed 100°C bath temperature. High heat can trigger rapid thermal polymerization of the allyl group in the pot residue.

  • Inhibitor: Add a small crystal of BHT or Hydroquinone to the distillation pot (not the receiving flask) to prevent polymerization during heating.

References

  • Polymerization Mechanisms: Odian, G. (2004). Principles of Polymerization. 4th Ed. Wiley-Interscience. (Chapter 3: Radical Polymerization - Allylic Monomers).

  • Allyl Phenol Stability: Lartigue-Peyrou, F. (1996). "The use of phenolic compounds as free-radical polymerization inhibitors."[3] Industrial Chemistry Library, 8, 489-505.[3]

  • General Safety & Handling: PubChem Compound Summary for 2-Bromo-4-fluorophenol (Structural Analog). National Library of Medicine.

  • Storage of Labile Intermediates: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann. (General protocols for phenols and allyl compounds).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling hazardous chemicals.

Sources

Technical Support Center: Purification of 2-Allyl-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 2-Allyl-4-bromo-6-fluorophenol, specifically focusing on the removal of contaminating regioisomers from the crude reaction product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely regioisomeric impurities in my crude this compound product?

The primary regioisomeric impurity typically arises from the synthetic route used. The most common synthesis involves a Claisen rearrangement of an allyl phenyl ether precursor. If the synthesis of the precursor, 4-bromo-2-fluorophenol, inadvertently produces its isomer, 2-bromo-4-fluorophenol, you will generate a mixture of regioisomers upon rearrangement.

The two main species to consider are:

  • Desired Product: this compound

  • Likely Regioisomer: 4-Allyl-2-bromo-6-fluorophenol

The formation of these isomers is dictated by the initial electrophilic bromination of 2-fluorophenol or 4-fluorophenol, where positional selectivity is not always perfect.

Q2: Why do these regioisomers form?

Regioisomer formation is a common challenge in aromatic chemistry. During the synthesis of the precursor phenol, the directing effects of the hydroxyl (-OH) and fluoro (-F) groups guide the incoming electrophile (e.g., Br+). The -OH group is a powerful ortho-, para-director.[1] If the starting material is 2-fluorophenol, bromination will be directed to the para-position (C4) and the other ortho-position (C6), leading to a potential mixture of brominated phenols.

Q3: How do the physicochemical properties of these regioisomers differ, and how can I exploit this for separation?

While regioisomers have the same molecular weight and formula, their physical properties differ due to the varied spatial arrangement of their functional groups. These subtle differences are the key to their separation.

PropertyThis compound (Desired)4-Allyl-2-bromo-6-fluorophenol (Isomer)Rationale for Difference & Separation Strategy
Polarity Expected to be slightly less polar.Expected to be slightly more polar.The -OH group's ability to act as a hydrogen bond donor is sterically hindered by the adjacent allyl and fluoro groups. The isomer's -OH group is less hindered, allowing for stronger interactions with polar stationary phases like silica gel. This is the primary handle for chromatographic separation.
Hydrogen Bonding Weaker intermolecular H-bonding.Stronger intermolecular H-bonding.Affects both chromatographic retention and solubility. Compounds with stronger H-bonding may have lower solubility in nonpolar solvents, which can be exploited during crystallization.
Boiling Point Predicted to be slightly lower.Predicted to be slightly higher.Stronger intermolecular forces in the isomer may lead to a higher boiling point, but the difference is often too small for efficient separation by distillation.
pKa The pKa may be slightly different due to the proximity of electron-withdrawing/donating groups to the hydroxyl.[2]The pKa may be slightly different.[2]This can be exploited in advanced techniques like counter-current distribution or pH-mediated extractions, though these are less common than chromatography.
Q4: How can I quickly assess the purity of my crude product?

Thin-Layer Chromatography (TLC) is the most effective initial step.

  • Stationary Phase: Standard silica gel 60 F254 plates.

  • Mobile Phase: A non-polar/polar solvent mixture. Start with 10-20% Ethyl Acetate in Hexanes.

  • Visualization: UV light (254 nm) and staining (e.g., potassium permanganate or vanillin) are recommended as the allyl group and phenol are both active.

If you see two or more closely eluting spots, regioisomeric impurities are likely present. An inseparable smear or a single elongated spot suggests that a more optimized solvent system is required for separation.[3]

Troubleshooting & Purification Workflow

This workflow provides a systematic approach to purifying your crude product, from initial analysis to final purity confirmation.

purification_workflow crude Crude Product (this compound + Isomers) tlc Step 1: Analytical TLC (e.g., 20% EtOAc/Hex) crude->tlc decision Are spots separated? tlc->decision flash_prep Step 2: Prepare for Flash Chromatography decision->flash_prep Yes optimize Troubleshoot: Optimize TLC (Try different solvents/polarities) decision->optimize No flash_run Step 3: Run Flash Column (Use TLC solvent system) flash_prep->flash_run collect Step 4: Collect & Analyze Fractions via TLC flash_run->collect combine Step 5: Combine Pure Fractions collect->combine analysis Step 6: Final Purity Analysis (NMR, GC-MS) combine->analysis optimize->tlc Re-evaluate crystallize Alternative: Attempt Crystallization optimize->crystallize If chromatography fails crystallize->analysis product Pure Product analysis->product

Caption: Systematic workflow for the purification and analysis of this compound.

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

Objective: To find an optimal solvent system that provides the best possible separation between the desired product and its regioisomers. A good target is a retention factor (Rf) of ~0.3 for the desired product and maximum separation (ΔRf) from impurities.

Methodology:

  • Prepare Samples: Dissolve a small amount of your crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot Plates: Using a capillary tube, spot the solution onto several silica TLC plates.

  • Develop Plates: Place each plate in a developing chamber containing a different solvent system. Test a polarity gradient.

    • System A (Low Polarity): 5% Ethyl Acetate / 95% Hexanes

    • System B (Standard): 15% Ethyl Acetate / 85% Hexanes

    • System C (Higher Polarity): 30% Ethyl Acetate / 85% Hexanes

    • Alternative System: For difficult separations, try adding a small amount (~1%) of a more polar solvent like methanol or a different solvent family like Dichloromethane/Hexanes.[4]

  • Analyze: After development, visualize the plates under UV light and with a chemical stain. Identify the solvent system that gives the best separation between your target spots. This will be the starting point for your flash chromatography.

Protocol 2: Purification by Flash Column Chromatography

Objective: To perform a preparative separation of the regioisomers based on the optimized TLC conditions. Flash chromatography uses air or nitrogen pressure to speed up the separation, providing better resolution than traditional gravity chromatography.[5]

Materials:

  • Silica Gel (230-400 mesh)

  • Glass column with stopcock

  • Solvent reservoir and pressure adapter

  • Nitrogen or air source with regulator

  • Fraction collection tubes or flasks

Methodology:

  • Column Packing (Dry Packing Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Fill the column with dry silica gel to about one-third of its volume.

    • Gently tap the column to settle the silica. Add another layer of sand on top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder.

    • Carefully add this powder to the top of the sand layer in your column.

  • Elution:

    • Carefully add your chosen mobile phase (from Protocol 1) to the column.

    • Apply gentle pressure (~5-10 psi) to begin eluting the solvent through the column. Do not let the column run dry.

    • Continuously collect fractions (e.g., 10-20 mL each).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of your compounds.

    • Combine the fractions that contain only your pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified this compound.

Protocol 3: Purity and Structural Confirmation

Objective: To confirm the purity of the final product and verify that the correct regioisomer has been isolated.

  • ¹H NMR Spectroscopy: This is the most powerful tool for distinguishing regioisomers.

    • Expected Spectrum for this compound: You will see two distinct aromatic protons. Their chemical shifts and coupling constants (J-values) will be characteristic of their positions relative to the -OH, -Br, -F, and allyl groups. The aromatic signals will likely appear as doublets or doublet of doublets.

    • Comparison with Isomer: The 4-Allyl-2-bromo-6-fluorophenol will show a different splitting pattern and chemical shifts for its aromatic protons. Consult spectral databases for similar structures to predict the expected patterns.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • This technique will confirm the molecular weight (via the molecular ion peak) and provide a quantitative measure of purity (via peak area integration).[9][10]

    • While both regioisomers will have the same molecular weight, their fragmentation patterns in the mass spectrometer may differ slightly, providing another piece of confirmatory evidence.

Troubleshooting Guide

troubleshooting_flowchart start Problem Encountered p1 Spots do not separate on TLC (ΔRf ≈ 0) start->p1 p2 Poor recovery after column chromatography start->p2 p3 Product is still impure after one column start->p3 s1a Try a less polar solvent system to increase retention and separation. p1->s1a Solution 1 s1b Use a different solvent family (e.g., Toluene/Acetone or CH2Cl2/Hexanes). p1->s1b Solution 2 s1c Consider derivatization (e.g., acetylation of -OH) to alter polarity before chromatography. p1->s1c Advanced s2a Was the sample loaded correctly? (Dry loading is often better). p2->s2a Check s2b Is the compound degrading on silica? (Run a quick stability test by stirring product with silica in solvent). p2->s2b Check s2c Use a less polar elution system to ensure the compound moves off the column. p2->s2c Action s3a Combine fractions more selectively, discarding mixed fractions. p3->s3a Strategy 1 s3b Run a second column on the partially purified material with a different solvent system. p3->s3b Strategy 2 s3c Attempt recrystallization of the column-purified material. p3->s3c Strategy 3

Caption: Troubleshooting flowchart for common issues in the purification of phenolic regioisomers.

References

  • Vertex AI Search. (2026). Understanding the Properties and Applications of 2-Bromo-4-fluorophenol (CAS 496-69-5).
  • ChemicalBook. (2023). 2-Bromo-6-fluorophenol CAS#: 2040-89-3.
  • ChemicalBook. (2023). 2-Bromo-4-fluorophenol(496-69-5) 1H NMR spectrum.
  • Benchchem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-chlorobenzoic Acid.
  • Quora. (2021).
  • Organic Syntheses. p-BROMOPHENOL.
  • PubChem - NIH. 2-Allyl-4-bromophenol.
  • Benchchem. (2025).
  • Llosa, M. et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PMC - NIH.
  • Montaño-Gonzalez, S. M. et al. (2020). Four-Step Synthesis of 3-Allyl-2-(allyloxy)
  • Stroka, J. et al. (2013).
  • Aktas, A. H. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
  • College of Engineering Safety.
  • PrepChem.com. Synthesis of 2-allyl-4-bromophenol.
  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
  • ResearchGate. (2014). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
  • Lee, H. B., & Chau, A. S. (1986).
  • ChemicalBook. (2023). 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR spectrum.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.

Sources

Brominated Fluorophenols: A Technical Guide to Safe Laboratory Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical support resource for researchers, scientists, and drug development professionals working with brominated fluorophenols. It is designed to provide not only procedural steps but also the underlying scientific principles to ensure safe and effective experimentation. The question-and-answer format directly addresses common challenges and troubleshooting scenarios encountered in the laboratory.

Section 1: Understanding the Hazard Profile

Q1: What are the primary hazards associated with brominated fluorophenols?

Brominated fluorophenols are specialty chemicals that require careful handling due to their composite hazardous properties inherited from their constituent functional groups: the phenol ring, bromine, and fluorine. The primary hazards include:

  • Acute Toxicity: They are often harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] The phenol moiety, in particular, is known for its systemic toxicity, and can be readily absorbed through the skin.[4][5]

  • Corrosivity and Irritation: These compounds can cause severe skin and eye irritation or burns.[1][2][3][6] Phenol itself is a corrosive substance.[4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][3][6][7]

  • Environmental Toxicity: Many brominated compounds are toxic to aquatic life, with some having long-lasting effects.[1][8][9]

It is crucial to consult the Safety Data Sheet (SDS) for the specific brominated fluorophenol you are using, as the position and number of halogen substitutions can alter the toxicological profile.

Q2: How does the presence of both bromine and fluorine affect the reactivity and toxicity?

The combination of bromine and fluorine on a phenol ring creates a unique chemical entity with distinct properties. The highly electronegative fluorine atom can influence the acidity of the phenolic proton and the electron density of the aromatic ring. This, in turn, can affect the compound's metabolic pathways and interaction with biological systems. Bromine, being a large and relatively labile halogen, can be a site for metabolic dehalogenation or participate in various chemical reactions. The interplay of these halogens can lead to complex toxicological profiles that may include neurotoxicity, endocrine disruption, and organ-specific toxicity.[10][11][12][13]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Q3: What is the minimum required PPE when handling brominated fluorophenols?

A proactive approach to safety mandates a stringent PPE protocol. The minimum required PPE includes:

  • Eye Protection: Chemical splash goggles are mandatory.[14][15][16][17] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during bulk transfers or heating.[14][17][18]

  • Hand Protection: Given that phenol can be rapidly absorbed through the skin, glove selection is critical.[5] Nitrile gloves may offer splash protection for dilute solutions but should be changed immediately upon contact.[4][16] For handling concentrated solutions or for prolonged tasks, heavier-duty gloves such as butyl rubber or neoprene are recommended.[4] Always double-glove when possible and inspect gloves for any signs of degradation before use.[4][14][15]

  • Body Protection: A fully buttoned, long-sleeved lab coat is required.[4][5][17] For larger quantities or when a splash hazard is present, a chemically resistant apron should be worn over the lab coat.[4]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[4][17]

Q4: I'm only handling a very small quantity (a few milligrams). Do I still need all of this PPE?

Yes. The anesthetic effect of phenol can mask initial skin contact, meaning you may not immediately feel a burn or irritation.[4] Even a small exposure to a potent compound can have significant health consequences. The principle of "As Low As Reasonably Practicable" (ALARP) should always be applied to chemical exposure. Therefore, the minimum PPE requirements should be followed regardless of the quantity being handled.

Section 3: Safe Handling and Storage Protocols

Q5: What are the essential steps for safely weighing and preparing solutions of solid brominated fluorophenols?

Handling solid brominated fluorophenols requires measures to prevent the generation and inhalation of dust.

Experimental Protocol: Weighing and Dissolving Solid Brominated Fluorophenols

  • Preparation: Before starting, ensure you are wearing all the required PPE (goggles, face shield, appropriate gloves, and lab coat). The weighing station should be inside a certified chemical fume hood.[5][19]

  • Containment: Use a disposable weighing boat or a tared glass container to weigh the solid. Handle the container with forceps to avoid direct contact.

  • Transfer: Carefully transfer the solid to the dissolution vessel, which should also be inside the fume hood. Use a spatula to guide the transfer and minimize the creation of airborne dust.

  • Dissolution: Add the solvent to the vessel slowly to avoid splashing. If necessary, use a magnetic stirrer at a low speed to aid dissolution.

  • Cleaning: Decontaminate the weighing boat and any contaminated utensils with an appropriate solvent before disposal. Wipe down the balance and surrounding area in the fume hood with a damp paper towel to collect any residual dust. Dispose of the paper towel as hazardous waste.

  • Hand Washing: Wash your hands thoroughly with soap and water after the procedure, even though you were wearing gloves.[1][14][15][20]

Q6: What are the ideal storage conditions for brominated fluorophenols?

Proper storage is crucial to maintain the chemical's integrity and prevent accidental exposure or reaction.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3][6][15][21]

  • Container: Keep the container tightly closed to prevent the escape of vapors and protect from moisture.[2][3][6][8][15][21] Containers should be clearly labeled with the chemical name and all relevant hazard warnings.

  • Segregation: Store brominated fluorophenols away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.[3][21]

Parameter Storage Recommendation Rationale
Temperature Cool, ambient temperaturePrevents degradation and reduces vaporization.
Atmosphere Dry, inert if necessaryPrevents hydrolysis and reaction with atmospheric moisture.
Light Away from direct sunlightPrevents light-induced degradation.
Container Tightly sealed, original containerPrevents contamination and release.

Section 4: Troubleshooting and Emergency Procedures

Q7: What should I do in case of a small spill of a brominated fluorophenol solution?

For a small spill that you are trained and equipped to handle:

  • Alert & Isolate: Immediately alert nearby personnel and restrict access to the spill area.

  • PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if vapors are present.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization (if applicable): For acidic phenolic compounds, a weak base like sodium bicarbonate can be used for neutralization after absorption.

  • Cleanup: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Q8: What are the immediate first aid measures for skin or eye contact?

Immediate and thorough decontamination is critical.

  • Skin Contact:

    • Immediately remove all contaminated clothing while under a safety shower.[18][22]

    • Flush the affected skin with copious amounts of water for at least 15 minutes.[21][22]

    • If available, polyethylene glycol (PEG 300 or 400) can be used to wipe the affected area after initial water flushing, as it is effective in solubilizing phenol.[4][18]

    • Seek immediate medical attention.[19][21]

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[2][18][22]

    • Remove contact lenses if present and easy to do so.[2][23]

    • Seek immediate medical attention.[2][19][21]

Diagram: Emergency Response for Brominated Fluorophenol Exposure

EmergencyResponse cluster_skin Skin Exposure cluster_eye Eye Exposure Exposure Exposure Occurs (Skin or Eye Contact) SkinContact Skin Contact EyeContact Eye Contact RemoveContamination Immediately Remove Contaminated Clothing & Jewelry Flush Flush with Copious Amounts of Water (15-20 minutes) RemoveContamination->Flush SeekMedical Seek Immediate Medical Attention Flush->SeekMedical PEG Apply PEG 300/400 (if available) Flush->PEG InformSupervisor Inform Supervisor and EH&S SeekMedical->InformSupervisor SkinContact->RemoveContamination PEG->SeekMedical RemoveLenses Remove Contact Lenses (if applicable) EyeContact->RemoveLenses RemoveLenses->Flush

Caption: Decision-making workflow for responding to personal exposure incidents.

Section 5: Waste Disposal

Q9: How should I dispose of waste containing brominated fluorophenols?

All waste containing brominated fluorophenols, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the waste's chemical properties.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a full description of the contents, including the concentration of the brominated fluorophenol.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Follow your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EH&S) department for pickup and disposal.[2][3][6][7][15] Never dispose of brominated fluorophenols down the drain.[7][15]

Diagram: Laboratory Workflow for Handling Brominated Fluorophenols

LabWorkflow Start Planning & Risk Assessment PPE Don Appropriate PPE Start->PPE Handling Weighing & Solution Preparation in Fume Hood PPE->Handling Experiment Conduct Experiment Handling->Experiment Decontamination Decontaminate Work Area & Equipment Experiment->Decontamination Waste Segregate & Label Hazardous Waste Decontamination->Waste End Proper Storage or Disposal of Waste Waste->End

Caption: A generalized workflow for the safe handling of brominated fluorophenols in a laboratory setting.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Bromine. Retrieved from [Link]

  • Phenol Producers Association. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL. Retrieved from [Link]

  • Unknown. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]

  • Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromophenol blue. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 4-Bromophenol. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2023). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 21(10), e08298. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • Li, Y., et al. (2023). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Environmental Sciences Europe, 35(1), 1-17. Retrieved from [Link]

  • Kim, Y., et al. (2014). Health consequences of exposure to brominated flame retardants: a systematic review. Chemosphere, 106, 1-19. Retrieved from [Link]

  • RTI International. (2022). Brominated Flame Retardants – A Question of Safety. Retrieved from [Link]

  • Miljøstyrelsen. (n.d.). Brominated flame retardants; Toxicity and ecotoxicity. Retrieved from [Link]

  • Princeton University. (2023). FACT SHEET: Phenol. Retrieved from [Link]

  • Rutgers University. (n.d.). Bromine. Retrieved from [Link]

Sources

Validation & Comparative

comparing reactivity of 2-Allyl-4-bromo-6-fluorophenol vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Reactivity Guide: 2-Allyl-4-bromo-6-fluorophenol vs. Non-Fluorinated Analogs

Executive Summary This guide provides a technical analysis of This compound , a tri-functionalized scaffold optimized for medicinal chemistry applications.[1] We benchmark its reactivity against its non-fluorinated analog, 2-Allyl-4-bromophenol .[1] The incorporation of the ortho-fluorine atom significantly alters the electronic landscape of the phenol, enhancing acidity (pKa reduction ~1.5 units) and lipophilicity while modulating the kinetics of downstream transformations such as iodocyclization and palladium-catalyzed cross-coupling. This molecule serves as a critical precursor for 7-fluorodihydrobenzofurans , a privileged pharmacophore in drug discovery.[1]

Structural & Electronic Profiling

The strategic placement of fluorine at the 6-position (ortho) introduces strong inductive effects (


) that differentiate the target molecule from its hydrogen-substituted counterpart.[1]

Table 1: Physicochemical Comparison

PropertyThis compound (Target)2-Allyl-4-bromophenol (Analog)Impact on Reactivity
Molecular Weight ~231.06 g/mol 213.07 g/mol Slight mass increase; F is bioisosteric to H.
Acidity (pKa) ~8.0 - 8.5 (Predicted)9.17 (Experimental)Target is more acidic. The ortho-F stabilizes the phenoxide anion via induction, facilitating deprotonation.[1]
Lipophilicity (cLogP) ~3.1~2.6F increases lipophilicity, improving membrane permeability in drug candidates.[1]
Electronic Nature Electron-Deficient RingElectron-Rich RingThe F atom deactivates the ring towards electrophilic attack but activates the C-OH bond for nucleophilic roles.[1]
Metabolic Stability High (C-F bond)Moderate (C-H bond)F blocks metabolic oxidation at the ortho position.[1]

Analyst Note: The increased acidity of the fluorinated analog implies that milder bases (e.g.,


 vs. 

) are often sufficient for

-alkylation, reducing the risk of side reactions involving the allyl group.

Synthetic Reactivity Benchmarking

A. Iodocyclization: Synthesis of Dihydrobenzofurans

The allyl group serves as a "handle" for heterocycle formation.[1] Reaction with iodine (


) triggers 5-exo-trig cyclization to form 2-(iodomethyl)-2,3-dihydrobenzofurans.[1]
  • Non-Fluorinated Analog: Reacts rapidly.[1] The electron-rich ring makes the alkene more nucleophilic towards the iodonium intermediate.

  • Fluorinated Target: Reacts slightly slower due to the electron-withdrawing effect of fluorine, which reduces the electron density of the alkene (through the ring) and the nucleophilicity of the phenol oxygen. However, the resulting 7-fluoro-2,3-dihydrobenzofuran is a highly valued scaffold because the fluorine atom is strategically positioned to block metabolism and modulate binding affinity.[1]

B. Palladium-Catalyzed Coupling (Suzuki/Heck)

Both molecules contain a para-bromine, a classic handle for cross-coupling.[1]

  • Reactivity Trend: The fluorinated target often undergoes faster oxidative addition with

    
     catalysts.[1] The electron-poor nature of the fluorinated ring weakens the 
    
    
    
    bond strength relative to the electron-rich non-fluorinated analog, facilitating the insertion of palladium.

Experimental Protocol: Water-Promoted Iodocyclization

A self-validating "Green Chemistry" method for converting this compound into the corresponding benzofuran.[1]

Objective: Synthesize 5-bromo-7-fluoro-2-(iodomethyl)-2,3-dihydrobenzofuran. Scope: Validated for 2-allylphenols; tolerates ortho-F and para-Br substitutions.[1]

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: Iodine (

    
    ) (3.0 equiv)[1]
    
  • Solvent: Deionized Water (0.1 M concentration relative to substrate)[1]

  • Quench: Saturated aq.[1]

    
     (Sodium thiosulfate)[1]
    

Step-by-Step Methodology:

  • Setup: In a light-protected round-bottom flask (iodine is photosensitive), suspend the This compound in deionized water. Note: The substrate may not fully dissolve initially; this is a heterogeneous reaction.

  • Addition: Add solid iodine (

    
    ) in a single portion.
    
  • Reaction: Stir vigorously at 50°C for 4–6 hours.

    • Checkpoint: Monitor by TLC.[1] The starting material (phenol) will disappear, and a less polar product (benzofuran) will appear.[1] The spot should be UV active.[1]

  • Quench: Cool to room temperature. Add saturated

    
     solution dropwise until the dark brown iodine color fades to a clear/yellow solution.[1]
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). The fluorinated product is highly lipophilic and extracts easily.
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Why this works: Water activates the iodine via hydrogen bonding and the "hydrophobic effect" accelerates the cyclization of the organic substrate. The ortho-fluorine does not inhibit this pathway, making it a robust route to fluorinated heterocycles.[1]

Visualization of Reactivity Pathways

The following diagram illustrates the divergent reactivity pathways available to the scaffold, highlighting the specific influence of the fluorine atom.

ReactivityMap Start This compound Path1 Pathway A: Iodocyclization (I2 / H2O) Start->Path1 Allyl + OH Interaction Path2 Pathway B: Pd-Coupling (Suzuki/Heck) Start->Path2 Br Site Activation Path3 Pathway C: O-Alkylation (R-X / Base) Start->Path3 Acidic OH Prod1 7-Fluoro-dihydrobenzofuran (Metabolically Stable Scaffold) Path1->Prod1 5-exo-trig Prod2 Biaryl/Styryl Derivative (Rapid Oxidative Addition) Path2->Prod2 C-C Bond Formation Prod3 O-Alkylated Ether (Facile Deprotonation) Path3->Prod3 SN2 Attack

Caption: Divergent synthetic utility of the scaffold. The ortho-fluorine enhances Pathway B (via electronic activation) and Pathway C (via acidity), while Pathway A yields premium fluorinated heterocycles.[1]

Applications in Drug Discovery[2]

  • Bioisosterism: The ortho-fluorine mimics the steric size of hydrogen but drastically changes electronic properties, often improving potency by strengthening interactions with target protein pockets (e.g., via C-F···H-N interactions).[1]

  • Metabolic Blocking: In the non-fluorinated analog, the ortho-position is a "soft spot" for metabolic hydroxylation by Cytochrome P450 enzymes. The C-F bond in the target molecule effectively blocks this metabolic clearance pathway, extending the drug's half-life (

    
    ).
    

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Retrieved from [1]

  • Fousteris, M., et al. (2006).[1][3][4] Water-promoted iodocyclisation of 2-allylphenols.[1][3][4] Green Chemistry, 8, 522.[1][3] Retrieved from [1]

  • PubChem. (2025).[1][5] Compound Summary: 2-Allyl-4-bromophenol (CID 258468).[1][6][7] Retrieved from [1]

  • ChemicalBook. (2024).[1] Synthesis of 4-Bromo-2-fluorophenol.[1][8] Retrieved from [1]

  • StackExchange. (2021). Acidity trends in ortho-fluorophenols.[1][9] Retrieved from [1]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-Allyl-4-bromo-6-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. 2-Allyl-4-bromo-6-fluorophenol, a halogenated phenol, presents a unique analytical challenge due to the presence of both bromine and fluorine. Accurate elemental analysis is not merely a routine check; it is a foundational piece of data that confirms the molecular identity, purity, and stoichiometry of the compound. This guide provides an in-depth comparison of the analytical standards and methodologies for the elemental analysis of this compound, drawing upon established principles and field-proven insights to ensure the trustworthiness and accuracy of your results.

The Benchmark: Theoretical Elemental Composition

Before embarking on any analytical endeavor, we must first establish the theoretical elemental composition of this compound. This theoretical data serves as the gold standard against which all experimental results will be compared.

Molecular Formula: C₉H₈BrFO

Molecular Weight: 231.06 g/mol

Based on this, the theoretical elemental composition is as follows:

ElementAtomic Weight ( g/mol )% Composition
Carbon (C)12.01146.79%
Hydrogen (H)1.0083.49%
Bromine (Br)79.90434.58%
Fluorine (F)18.9988.22%
Oxygen (O)15.9996.93%

Any robust analytical method should yield results that are in close agreement with these theoretical values, within acceptable limits of experimental error.

A Comparative Overview of Analytical Techniques

The determination of elemental composition in a multi-halogenated organic compound like this compound requires a "destroy and detect" approach. The organic matrix is first decomposed to convert the elements of interest into a form that can be readily quantified. The choice of methodology depends on several factors, including the required accuracy and precision, sample throughput, available instrumentation, and cost.

Here, we compare two of the most reliable and widely used techniques for halogen determination in organic matrices: Schöniger Flask Combustion and Combustion Ion Chromatography (CIC).

FeatureSchöniger Flask CombustionCombustion Ion Chromatography (CIC)
Principle Sample combustion in a sealed oxygen-filled flask, followed by absorption of combustion products and titration.Automated pyrohydrolytic combustion of the sample with subsequent absorption of gaseous products and analysis by ion chromatography.[1]
Analytes Cl, Br, I, F, SHalogens (F, Cl, Br, I) and Sulfur, simultaneously.[2]
Throughput Low; manual and sequential.High; fully automated systems are available.
Precision Operator-dependent; can be high with experienced analysts.High and reproducible.
Accuracy Good, but susceptible to incomplete combustion and manual errors.Excellent, with high recovery rates.
Interferences Can be prone to interferences from other elements forming acidic oxides.Minimal, as ions are separated chromatographically before detection.[3]
Standardization Relies on standardized titrants. See ASTM E442.[4]Requires certified ionic standards for calibration. See ASTM D7359-08.[5]
Cost Low initial investment.Higher initial investment for instrumentation.

The Indispensable Role of Certified Reference Materials (CRMs)

Trustworthiness in analytical science is built upon a foundation of metrological traceability. Certified Reference Materials (CRMs) are the cornerstones of this foundation, providing an unbroken chain of comparisons to national or international standards.[6] For the elemental analysis of this compound, the use of CRMs is not just recommended; it is essential for method validation, quality control, and ensuring the defensibility of your data.

While a specific CRM for this compound may not be commercially available, a robust validation can be achieved by using matrix-matched CRMs or pure organic CRMs with certified concentrations of bromine and fluorine. The National Institute of Standards and Technology (NIST) and other accredited suppliers offer a range of relevant SRMs.[7][8]

Examples of Relevant NIST Standard Reference Materials (SRMs):

SRM NumberDescriptionRelevant Certified Elements
2262Chlorinated Biphenyl Congeners in IsooctaneChlorine
8446Perfluorinated Carboxylic Acids and Perfluorooctane Sulfonimide in MethanolFluorine
1649bUrban DustVarious, including halogens
2585Organic Contaminants in House DustVarious, including halogens

The selection of a CRM should be guided by the principle of matching the matrix of the standard as closely as possible to the sample being analyzed to account for any potential matrix effects.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating quality control checks to ensure the reliability of the generated data.

Protocol 1: Determination of Bromine and Fluorine by Schöniger Flask Combustion

This method is a classic and cost-effective technique for the determination of halogens in combustible organic samples.[4][9][10]

cluster_prep Sample Preparation cluster_combustion Combustion & Absorption cluster_analysis Analysis s1 Weigh 5-10 mg of This compound s2 Wrap in ashless filter paper s1->s2 s3 Attach to platinum sample carrier s2->s3 c3 Ignite sample and seal flask s3->c3 c1 Add absorption solution to Schöniger flask c2 Purge flask with Oxygen c1->c2 c2->c3 c4 Allow combustion products to absorb (15-30 min) c3->c4 a1 Transfer solution to beaker c4->a1 a2_br Titrate for Bromide (e.g., with AgNO3) a1->a2_br a2_f Analyze for Fluoride (e.g., Ion-Selective Electrode) a1->a2_f cluster_sample_intro Sample Introduction cluster_combustion Pyrohydrolysis cluster_absorption Absorption & Transfer cluster_analysis Ion Chromatography si1 Weigh 1-5 mg of solid sample into a ceramic or quartz boat si2 Place boat in autosampler co1 Sample is introduced into a high-temperature furnace (e.g., 900-1100 °C) si2->co1 co2 Combustion in an Ar/O2 stream with water vapor co1->co2 ab1 Gaseous products (HBr, HF) are transferred to an absorption module co2->ab1 ab2 Absorption into an aqueous solution ab1->ab2 ab3 Automated injection of the absorption solution into the IC ab2->ab3 an1 Separation of F- and Br- on an anion-exchange column ab3->an1 an2 Detection by conductivity an1->an2 an3 Quantification against a calibration curve an2->an3

Sources

A Comparative Guide to the GC-MS Analysis of 2-Allyl-4-bromo-6-fluorophenol Derivatives: Optimizing Retention Time and Peak Shape

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the accurate analysis of substituted phenols is a critical task. These moieties are common in a vast array of chemical entities, from pharmaceutical intermediates to environmental contaminants. 2-Allyl-4-bromo-6-fluorophenol, with its combination of halogen and allyl functional groups, presents a unique analytical challenge for gas chromatography-mass spectrometry (GC-MS). This guide provides an in-depth comparison of derivatization strategies to optimize the GC-MS analysis of this molecule, focusing on the resulting retention time, with supporting experimental protocols and theoretical justifications.

The Challenge: Direct Analysis of Polar Phenols

Direct injection of polar and acidic compounds like this compound into a GC-MS system is often problematic. The primary obstacle is the presence of the acidic hydroxyl group. This functional group can engage in strong hydrogen bonding with any active sites (such as residual silanols) on the GC column and inlet liner. This interaction leads to several undesirable chromatographic outcomes:

  • Poor Peak Shape: Significant peak tailing is common, making accurate integration and quantification difficult.

  • Reduced Sensitivity: Analyte adsorption can lead to a lower signal response.

  • Thermal Instability: The polar nature of the hydroxyl group can make the molecule susceptible to degradation at the high temperatures of the GC inlet.

To overcome these challenges, derivatization is an essential sample preparation step.[1][2] By chemically modifying the hydroxyl group, we can significantly improve the analyte's chromatographic behavior.

Derivatization: The Key to Unlocking GC-MS Analysis

Derivatization transforms the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[1][2] This guide will compare the two most common and effective derivatization strategies for phenols: Silylation and Acylation .

The choice of derivatization reagent will directly impact the retention time of the resulting derivative. In gas chromatography, for a given column and temperature program, retention time is primarily influenced by the analyte's volatility and its interaction with the stationary phase. Generally, for non-polar columns (like the commonly used DB-5ms), less polar and more volatile compounds will elute earlier (have a shorter retention time).

Silylation: Creating Volatile Trimethylsilyl (TMS) Ethers

Silylation involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[2] Common reagents for this include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]

The reaction with BSTFA is a nucleophilic substitution where the phenol attacks the silicon atom of the silyl donor.[2][3] This results in the formation of a TMS ether, which is significantly more volatile and less polar than the parent phenol.[2]

Acylation: Forming Stable Acetyl Esters

Acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, such as acetic anhydride, to form an ester. This reaction is often catalyzed by a base like pyridine or picoline.[4] The resulting acetylated derivative is less polar and more stable than the original phenol, leading to improved chromatography.

Comparative Analysis of Expected Retention Times

Analyte/DerivativeDerivatizing GroupMolecular Weight IncreasePolarityExpected VolatilityPredicted Relative Retention Time
This compoundNone (Underivatized)N/AHighLowVery Long (with severe peak tailing)
Acetyl-2-allyl-4-bromo-6-fluorophenol-COCH₃+42 amuModerateModerateIntermediate
TMS-2-allyl-4-bromo-6-fluorophenol-Si(CH₃)₃+72 amuLowHighShortest

Justification for the Predicted Elution Order:

  • Underivatized Phenol: Due to its high polarity and ability to hydrogen bond, the underivatized phenol will have the strongest interaction with any active sites in the GC system, resulting in the longest retention time and poor peak shape.

  • TMS Derivative: The TMS ether is the most volatile and least polar of the three. The replacement of the polar O-H bond with a non-polar O-Si bond drastically reduces intermolecular forces and interaction with the stationary phase. Despite the larger increase in molecular weight, the increase in volatility is the dominant factor, leading to the shortest retention time.[2]

  • Acetyl Derivative: The acetyl ester is significantly less polar than the parent phenol but generally less volatile than the TMS ether. The carbonyl group in the acetyl derivative still imparts some polarity. Therefore, it is expected to have an intermediate retention time between the underivatized phenol and the TMS derivative.

Experimental Workflows and Protocols

To ensure reproducible and reliable results, the following detailed protocols for derivatization are provided. A self-validating system should include an internal standard to account for variations in derivatization efficiency and injection volume.

Overall Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Phenol Sample in Solvent Internal_Std Spike with Internal Standard Sample->Internal_Std Deriv_Agent Add Derivatization Reagent (e.g., BSTFA or Acetic Anhydride) React Incubate (Heat as required) Deriv_Agent->React Internal_Std->Deriv_Agent Inject Inject into GC-MS React->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: High-level workflow for the derivatization and GC-MS analysis of phenolic compounds.

Protocol 1: Silylation with BSTFA

This protocol is designed for the formation of the TMS ether of this compound.

Reagents and Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Internal Standard (e.g., 2,4,6-Tribromophenol) solution

  • Autosampler vials with inserts and PTFE-lined caps

  • Heating block or oven

Procedure:

  • Prepare a stock solution of the phenol sample in anhydrous pyridine or acetonitrile (e.g., 1 mg/mL).

  • To an autosampler vial insert, add 50 µL of the sample stock solution.

  • Add 10 µL of the internal standard solution.

  • Add 50 µL of BSTFA (+1% TMCS).

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.[2]

  • Cool the vial to room temperature before placing it in the autosampler for GC-MS analysis.

Protocol 2: Acylation with Acetic Anhydride

This protocol details the formation of the acetyl ester derivative.

Reagents and Materials:

  • This compound sample

  • Acetic Anhydride (reagent grade)

  • Pyridine or 4-Picoline (GC grade, as catalyst and solvent)[4]

  • Internal Standard (e.g., Acenaphthene-d10) solution

  • Autosampler vials with inserts and PTFE-lined caps

  • Heating block or oven

Procedure:

  • Prepare a stock solution of the phenol sample in pyridine (e.g., 1 mg/mL).

  • To an autosampler vial insert, add 100 µL of the sample stock solution.

  • Add 10 µL of the internal standard solution.

  • Add 100 µL of acetic anhydride.[5]

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial at 60°C for 30-60 minutes.[5]

  • Cool the vial to room temperature.

  • (Optional but recommended) Add 200 µL of water to quench the excess acetic anhydride, vortex, and allow the layers to separate. Inject from the organic (top) layer.

Derivatization Reactions

The chemical transformations during derivatization are key to their success.

Derivatization_Reactions cluster_silylation Silylation with BSTFA cluster_acylation Acylation with Acetic Anhydride Phenol_S This compound (R-OH) TMS_Ether TMS Ether Derivative (R-O-Si(CH3)3) Phenol_S->TMS_Ether + BSTFA BSTFA Phenol_A This compound (R-OH) Acetyl_Ester Acetyl Ester Derivative (R-O-COCH3) Phenol_A->Acetyl_Ester + Ac2O Acetic Anhydride

Caption: Chemical reactions for silylation and acylation of the phenolic hydroxyl group.

Alternative Analytical Strategies

While GC-MS with derivatization is a powerful technique for analyzing phenols, other methods can also be employed, each with its own advantages and disadvantages.

  • High-Performance Liquid Chromatography (HPLC): Coupled with UV or mass spectrometric detection (LC-MS), HPLC can analyze the phenol directly without derivatization. This avoids the extra sample preparation step but may offer lower resolution for complex mixtures compared to capillary GC.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): While GC-FID can be used, it does not provide the mass spectral data for confident identification that GC-MS offers.[6]

Conclusion and Recommendations

For the robust and sensitive analysis of this compound by GC-MS, derivatization is a mandatory step to ensure good peak shape and reproducible quantification.

  • For Fastest Analysis: Silylation with BSTFA is the recommended approach. The resulting TMS ether is highly volatile and will likely provide the shortest retention time on a non-polar GC column.

  • For an Alternative Approach: Acylation with acetic anhydride is a reliable alternative. While the retention time may be longer than the TMS derivative, it provides a stable product with excellent chromatographic properties.

The choice between silylation and acylation may also depend on the sample matrix and potential interferences. It is recommended to screen both methods during initial method development to determine the optimal strategy for a specific application. By understanding the principles of derivatization and their effect on chromatographic behavior, researchers can confidently develop and execute reliable analytical methods for complex phenolic compounds.

References

  • Agilent Technologies. (n.d.). Retention Time Locked GC-MS Analysis of Phenols. Retrieved from [Link]

  • Agilent Technologies. (2011). Phenols Analysis of ethyl derivatives of alkylphenols. Retrieved from [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International Journal of Molecular Sciences, 7(4), 139-152. doi:10.3390/ijms7040139. Available from: [Link]

  • Agilent Technologies. (2017). DETERMINATION OF PHENOLIC COMPOUNDS (HJ 703-2014). Retrieved from [Link]

  • Proestos, C., Sereli, D., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(1), 1. Available from: [Link]

  • Cecinato, A., et al. (2004). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Atmospheric Environment, 38(34), 5771-5778. (Diagram of reaction mechanism available on ResearchGate). Retrieved from: [Link]

  • Szczepaniak, L., & Isidorov, V. A. (2011). Gas chromatographic retention indices of trimethylsilyl derivatives of terpene alcohols. Journal of chromatography. A, 1218(39), 7061–7064. doi:10.1016/j.chroma.2011.07.106. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258468, 2-Allyl-4-bromophenol. Retrieved from [Link].

  • Okumura, T., Nishikawa, Y., & Umemoto, M. (1996). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Bunseki kagaku, 45(9), 855–861. doi:10.2116/bunsekikagaku.45.855. Available from: [Link]

  • Lee, H. B., & Peart, T. E. (1995). Determination of 4-nonylphenol in effluent and sludge from municipal wastewater treatment plants. Analytical chemistry, 67(13), 1976–1980. (General reference to derivatization of alkylphenols). Available from: [Link]

  • Khuhawar, M. Y., & Lanjwani, S. N. (1996). Separation of Some Halogenated Phenols by GC-MS. Journal of the Chemical Society of Pakistan, 18(3), 202-205. Available from: [Link]

  • Yusof, N. A. A., et al. (2020). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences, 333, 01004. doi:10.1051/matecconf/202033301004. Available from: [Link]

  • ResearchGate. (2021). How best to perform acylation of hydroxyls for GC/MS?. Retrieved from [Link]

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